2-Chlorohistidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXBCPMXIGGCP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925663 | |
| Record name | 2-Chlorohistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126663-37-4 | |
| Record name | 2-Chlorohistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorohistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Analogue: A Technical Guide to 2-Fluoro-L-histidine
In its place, this technical guide offers a comprehensive overview of a closely related and well-characterized analogue: 2-Fluoro-L-histidine . This fluorinated counterpart serves as a valuable tool in biochemical and biomedical research, particularly in the study of protein structure and function. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
2-Fluoro-L-histidine is a synthetic amino acid in which a hydrogen atom at the second position of the imidazole ring of histidine is replaced by a fluorine atom. This substitution imparts unique physicochemical properties that can be exploited in various experimental contexts.
Table 1: Chemical Identifiers for 2-Fluoro-L-histidine
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |
| Molecular Formula | C₆H₈FN₃O₂ |
| Molecular Weight | 173.15 g/mol |
| CAS Number | 57212-36-9 |
| SMILES | N--INVALID-LINK--C(O)=O |
| InChI | InChI=1S/C6H8FN3O2/c7-6-8-2-4(1-5(9)10(11)12)3-13-6/h2,5H,1,9H2,(H,8,13)(H,10,11,12)/t5-/m0/s1 |
Physicochemical and Crystallographic Data
The introduction of fluorine, a highly electronegative atom, significantly alters the electronic properties of the imidazole ring. This has implications for its pKa, hydrogen bonding capabilities, and utility as a spectroscopic probe.
Table 2: Selected Crystallographic Data for 2-Fluoro-L-histidine [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.1880(3) Å, b = 7.3480(5) Å, c = 18.7169(12) Å |
| Volume | 713.51(8) ų |
| Z | 4 |
| Calculated Density | 1.612 Mg/m³ |
Synthesis of 2-Fluoro-L-histidine
The synthesis of 2-Fluoro-L-histidine has been reported, with modifications to established procedures. A general workflow for its synthesis is outlined below.
References
The Formation of 2-Chlorohistidine: A Technical Guide to its Mechanism and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine, an amino acid with a unique imidazole side chain, plays a critical role in various biological processes. Its reaction with chlorinating agents, particularly hypochlorous acid (HOCl) produced in vivo, leads to the formation of chlorinated derivatives, including 2-chlorohistidine. This technical guide provides an in-depth exploration of the mechanism behind this transformation, supported by available quantitative data and detailed experimental considerations. The formation of reactive N-chloramine intermediates and their subsequent rearrangement to the more stable C-chlorinated product are central to this process. Understanding this mechanism is crucial for researchers in fields ranging from immunology and inflammation to drug development, where protein modification by chlorination can have significant pathological and pharmacological implications.
The Core Mechanism: From N-Chloramines to this compound
The chlorination of histidine by hypochlorous acid is not a direct electrophilic substitution on the imidazole ring. Instead, it proceeds through a multi-step mechanism involving the formation of N-chloramine intermediates.[1][2]
The initial and rapid reaction of HOCl with histidine involves the chlorination of the nitrogen atoms in the imidazole ring and the α-amino group.[3][4] This leads to the formation of mono- and di-chlorinated N-chloramines. These species are themselves reactive oxidants.[1][4]
Computational studies suggest that while N-chlorination is kinetically favored, the resulting C-chlorinated products, such as this compound, are thermodynamically more stable.[2] This thermodynamic stability drives the conversion from the N-chlorinated intermediates to the C-chlorinated product. The proposed mechanism involves an intramolecular chlorine transfer from one of the imidazole nitrogens to the C2 position of the ring. The protonation state of the imidazole ring, which is dependent on the pH of the environment, significantly influences the reaction pathway and the stability of the intermediates.[2][5]
It is important to note that the formation of this compound is not the only possible outcome. Other byproducts, such as β-cyanoalanine, have been identified, particularly over longer reaction times.[6][7] The relative yields of these products are influenced by factors such as pH, the ratio of HOCl to histidine, and the presence of other reactive species.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for the reaction of histidine with hypochlorous acid.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constants for Reaction with HOCl | |||
| Histidine Side Chain | ~1 x 105 M-1s-1 | pH 7.4 | [4] |
| α-Amino Group | ~3 x 108 M-1s-1 | pH 7.4 | [3] |
| Thermodynamic Data (Computational) | |||
| Relative Stability | C-chloro-His > N-chloro-His | Gas Phase | [2] |
| Product Yields | |||
| Chlorinated Histidine Intermediate | Max ~5% | 1-day reaction | [7] |
| β-cyanoalanine | ~50% | 1-day reaction | [7] |
Table 1: Kinetic and Thermodynamic Data for Histidine Chlorination
| Analytical Technique | Key Observations | Reference |
| UV-Visible Spectroscopy | Changes in absorbance spectra indicate the formation and decay of chloramine intermediates. | [1][4] |
| Mass Spectrometry | Identification of chlorinated products by their characteristic isotopic pattern for chlorine (M+2 peak with ~1/3 the intensity of the M peak). | [8] |
| NMR Spectroscopy | Used to elucidate the structure of the final products and intermediates. | [9] |
Table 2: Spectroscopic Data for the Analysis of Histidine Chlorination
Experimental Protocols
General Workflow for Histidine Chlorination and Analysis
Preparation of Reagents
-
Histidine Solution: Prepare a stock solution of L-histidine in the desired buffer (e.g., 10 mM in 100 mM phosphate buffer, pH 7.4).
-
Hypochlorous Acid (HOCl) Solution: Prepare fresh HOCl solution by adjusting a solution of sodium hypochlorite (NaOCl) to the desired pH (e.g., pH 7.4) with dilute acid (e.g., HCl). The concentration of HOCl should be determined spectrophotometrically.
Reaction Procedure
-
In a temperature-controlled vessel, add the histidine solution to the buffer.
-
Initiate the reaction by adding the HOCl solution to the histidine solution with rapid mixing. The final concentrations of reactants should be in the desired molar ratio.
-
Allow the reaction to proceed for the desired time. Aliquots can be taken at different time points for kinetic analysis.
-
Quench the reaction by adding a slight excess of a quenching agent, such as sodium thiosulfate, to remove any unreacted HOCl and chloramines.
Analytical Methods
-
UV-Visible Spectroscopy: The formation and decay of N-chloramines can be monitored by changes in the UV-visible spectrum. N-chloramines of histidine have characteristic absorbance maxima.
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture can be analyzed by reverse-phase HPLC to separate histidine, this compound, and other byproducts.
-
Mass Spectrometry (MS): The identity of the chlorinated products can be confirmed by mass spectrometry. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified products, 1H and 13C NMR spectroscopy can be employed.
Logical Relationships and Influencing Factors
The formation of this compound is not a simple, one-step reaction. Several factors can influence the reaction pathway and the distribution of products.
-
pH: The pH of the reaction medium is a critical factor. It affects the protonation state of the histidine imidazole ring and the speciation of the chlorinating agent (HOCl vs. OCl-). This, in turn, influences the reaction rate and the stability of the N-chloramine intermediates.[3]
-
[HOCl]:[Histidine] Ratio: The molar ratio of hypochlorous acid to histidine will determine the extent of chlorination and the formation of mono- vs. di-chlorinated species. Higher ratios may favor the formation of byproducts.
-
Reaction Time: The duration of the reaction will influence the product distribution. While N-chloramines form rapidly, their conversion to the more stable this compound and other byproducts occurs over a longer timescale.[7]
-
Temperature: As with most chemical reactions, temperature will affect the reaction rate.
Conclusion
The formation of this compound from histidine is a complex process mediated by the formation of reactive N-chloramine intermediates. While the C-chlorinated product is thermodynamically favored, the reaction kinetics and product distribution are highly dependent on the experimental conditions. For researchers and drug development professionals, a thorough understanding of this mechanism is essential for interpreting the biological consequences of protein chlorination and for the potential development of therapeutic agents that target these modified proteins. Further research is needed to fully elucidate the kinetics and thermodynamics of the N- to C-chlorine transfer and to develop robust and high-yield synthetic protocols for this compound.
References
- 1. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic considerations in co-ordination. Part VII. Solubility of the histidine–H+ system and stability constants, free energies, enthalpies, and entropies of protonation of histidine and tryptophan and of formation of their manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. real.mtak.hu [real.mtak.hu]
- 8. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-Chlorohistidine: An In-depth Technical Guide to a Promising Biomarker of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous inflammatory diseases. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils, plays a central role in the generation of potent oxidizing agents. One such product, hypochlorous acid (HOCl), can react with various biomolecules, including amino acid residues in proteins. The chlorination of histidine residues to form 2-chlorohistidine is emerging as a stable and specific biomarker of MPO-driven oxidative stress. This technical guide provides a comprehensive overview of the formation of this compound, its significance as a biomarker in inflammatory conditions, detailed analytical methodologies for its detection and quantification, and its potential implications in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biomedical research and drug development.
Introduction to this compound and Oxidative Stress
Oxidative stress is implicated in the pathogenesis of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. A hallmark of inflammation is the recruitment and activation of neutrophils, which release the heme enzyme myeloperoxidase (MPO). MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent. While essential for host defense, excessive or misplaced HOCl production can lead to damage of host tissues.
Proteins are major targets of HOCl-mediated damage. The reaction of HOCl with the imidazole ring of histidine residues results in the formation of a stable chlorinated product, this compound. Due to its stability compared to other chlorinated biomolecules, this compound is gaining recognition as a long-lived and specific marker of MPO activity and associated oxidative stress. Monitoring the levels of this compound in biological samples can therefore provide valuable insights into the extent of MPO-driven inflammation and tissue damage in various disease states.
The Formation of this compound
The generation of this compound is a direct consequence of the inflammatory cascade involving neutrophil activation and the subsequent production of MPO-derived HOCl.
The Myeloperoxidase-Hypochlorous Acid Pathway
The formation of hypochlorous acid is a key step in the generation of this compound. This process is initiated by the "respiratory burst" in neutrophils, a rapid release of ROS. The enzyme NADPH oxidase produces superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). MPO, in the presence of chloride ions, catalyzes the oxidation of H₂O₂ to form hypochlorous acid.
In Vivo Occurrence and Detection of 2-Chlorohistidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohistidine is a chlorinated derivative of the amino acid histidine, formed in vivo through the action of the enzyme myeloperoxidase (MPO). MPO is abundantly expressed in neutrophils and is a key component of the innate immune system's response to inflammation. The generation of this compound is indicative of MPO activity and the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. This technical guide provides a comprehensive overview of the current understanding of the in vivo occurrence of this compound, its detection methodologies, and the experimental protocols relevant to its study.
In Vivo Occurrence of this compound
The formation of this compound in vivo is intrinsically linked to inflammatory processes where neutrophils are activated. The primary pathway for its generation is the MPO-H₂O₂-Cl⁻ system.
Table 1: Key Factors in the In Vivo Formation of this compound
| Factor | Role |
| Myeloperoxidase (MPO) | A heme-containing peroxidase enzyme released by neutrophils during inflammation. |
| **Hydrogen Peroxide (H₂O₂) ** | A substrate for MPO, generated during the oxidative burst in neutrophils. |
| Chloride Ions (Cl⁻) | Abundant physiological anions that are oxidized by the MPO-H₂O₂ system. |
| Hypochlorous Acid (HOCl) | A highly reactive chlorinating species produced from the oxidation of Cl⁻ by MPO. |
| Histidine Residues | Amino acid targets for chlorination by HOCl, present in various proteins. |
The presence of this compound can be considered a molecular fingerprint of MPO-driven inflammation and associated oxidative stress. Its detection in biological samples can serve as a biomarker for diseases characterized by neutrophil-mediated inflammation, such as cardiovascular diseases and osteoarthritis[1][2].
Detection of this compound
The detection and quantification of this compound in complex biological matrices present analytical challenges due to its low abundance and potential for artifactual formation. Mass spectrometry (MS), particularly in combination with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific analysis of this compound.
Table 2: Methodologies for the Detection of this compound
| Technique | Description | Advantages | Considerations |
| LC-MS/MS | Liquid chromatography separates this compound from other sample components, followed by tandem mass spectrometry for specific detection and quantification. | High sensitivity, high specificity, and ability to perform quantitative analysis. | Requires specialized instrumentation and careful method development to avoid matrix effects. |
| Stable Isotope Dilution | A quantitative MS technique that uses a stable isotope-labeled internal standard of this compound. | Provides the most accurate quantification by correcting for matrix effects and variations in sample processing. | Requires the synthesis of a labeled internal standard. |
Currently, there is a lack of established, widely available quantitative data on the physiological and pathological concentrations of this compound in human tissues and fluids. Future research employing validated LC-MS/MS methods is needed to establish reference ranges and explore its full potential as a clinical biomarker.
Experimental Protocols
The following sections outline the key steps involved in the analysis of this compound from biological samples. It should be noted that a specific, universally validated protocol for this compound is not yet established; therefore, the following represents a generalized workflow based on best practices for the analysis of modified amino acids.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix while minimizing degradation and artifactual formation.
Protocol 1: General Procedure for Protein Extraction and Digestion
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice.
-
Protein Precipitation: Precipitate proteins using a cold solvent such as acetone or trichloroacetic acid (TCA).
-
Protein Pellet Washing: Wash the protein pellet sequentially with cold acetone and/or ethanol to remove lipids and other interfering substances.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. This step is crucial for releasing the this compound-containing peptides.
-
Desalting: Remove salts and other small molecules from the peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
LC-MS/MS Analysis
Protocol 2: General LC-MS/MS Parameters
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high mobile phase B is used to elute the peptides.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for both native and isotopically labeled this compound need to be determined and optimized.
-
Synthesis of Internal Standard
For accurate quantification, the synthesis of a stable isotope-labeled this compound is necessary. This can be achieved by starting with commercially available isotopically labeled L-histidine and performing a chlorination reaction. Synthetic schemes for preparing labeled L-histidine have been described[3][4][5].
Signaling Pathways and Biological Function
To date, specific signaling pathways that are directly initiated or modulated by this compound have not been elucidated. The primary significance of this compound currently lies in its role as a marker of MPO-generated HOCl and the associated inflammatory state. The formation of this compound within proteins could potentially alter their structure and function, thereby indirectly influencing cellular processes. However, further research is required to understand the downstream biological consequences of this specific amino acid modification.
Conclusion
This compound is an in vivo product of neutrophil-driven inflammation, formed through the action of the myeloperoxidase-H₂O₂-chloride system. Its detection, primarily through sophisticated LC-MS/MS techniques, offers a promising avenue for monitoring inflammatory diseases. While the methodologies for its analysis are established in principle, the field would greatly benefit from the development and validation of a standardized protocol and the establishment of its concentration in various physiological and pathological states. Furthermore, the biological role of this compound beyond being a biomarker remains an important area for future investigation. This guide provides a foundational understanding for researchers and professionals aiming to explore the significance of this compound in health and disease.
References
- 1. Myeloperoxidase and Chlorinated Peptides in Osteoarthritis: Potential Biomarkers of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spontaneous Formation of 2-Oxohistidine in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In biological systems, the interplay between reactive oxygen species (ROS) and biomolecules is a critical area of study, with implications for a wide range of physiological and pathological processes. One of the key players in the generation of potent oxidizing agents is myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1] During periods of inflammation and immune response, activated neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidant.[2][3]
While initially investigated for its role in host defense, the overproduction of HOCl can lead to oxidative damage to host tissues.[4] Histidine residues in proteins are particularly susceptible to oxidative modification due to their imidazole side chain. While the direct chlorination of histidine to form 2-chlorohistidine has been a topic of interest, current research indicates that a more stable and biologically significant product of histidine oxidation is 2-oxohistidine.[5] The formation of 2-oxohistidine has been identified as a marker of oxidative stress and has been shown to play a role in redox signaling.[6][7]
This technical guide provides an in-depth overview of the spontaneous formation of 2-oxohistidine in biological systems, with a focus on its formation, quantification, and biological significance.
The Transition from this compound to 2-Oxohistidine
Initial hypotheses centered on the direct reaction of HOCl with the imidazole ring of histidine to form this compound. However, experimental evidence suggests that this compound may be a transient intermediate or that the primary stable product of this oxidative interaction is 2-oxohistidine.[5][8] The formation of 2-oxohistidine involves the addition of an oxygen atom to the C2 position of the imidazole ring, resulting in a +16 Da mass shift that is readily detectable by mass spectrometry.[9]
Mechanism of 2-Oxohistidine Formation
The spontaneous formation of 2-oxohistidine in biological systems is primarily driven by metal-catalyzed oxidation.[3] This process can be initiated by ROS, including those generated by the MPO-H₂O₂-Cl⁻ system. The proposed mechanism involves the generation of a hydroxyl radical (•OH) which attacks the C2 position of the histidine imidazole ring.[10] This is followed by further oxidation to yield the stable 2-oxohistidine product.
Quantitative Data on 2-Oxohistidine
The formation and presence of 2-oxohistidine have been quantified in both in vitro and in vivo settings. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Conditions | Reference |
| In Vitro Synthesis Yield | |||
| N-benzoyl-L-2-oxohistidine | ~50% | Optimized Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |
| Single-histidine peptides | ~10% | Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |
| Double-histidine peptides | ~1% | Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |
| Tissue | 2-Oxo-carnosine (pmol/mg protein) | Carnosine (pmol/mg protein) | % 2-Oxo-carnosine | 2-Oxo-anserine (pmol/mg protein) | Anserine (pmol/mg protein) | Reference |
| Mouse Brain | - | 1968 | 0.012% | 0.11 | 67 | [11] |
| Mouse Lung | - | - | - | 0.45 | 116 | [11] |
| Mouse Heart | - | - | - | 0.36 | 65 | [11] |
| Mouse Kidney | - | 120 | 1.8% | 7.0 | 211 | [11] |
| Mouse Liver | - | - | - | 0.33 | 17 | [11] |
| Mouse Muscle | 4.8 | 18921 | 0.025% | 30 | 15990 | [11] |
Experimental Protocols
In Vitro Synthesis of 2-Oxohistidine-Containing Peptides
This protocol is adapted from methods describing metal-catalyzed oxidation of histidine residues.[9]
Materials:
-
Histidine-containing peptide of interest
-
Copper(II) sulfate (CuSO₄) solution (1 M)
-
Sodium ascorbate
-
EDTA solution (500 mM)
-
Milli-Q water
-
pH meter
Procedure:
-
Dissolve the histidine-containing peptide in Milli-Q water to a final concentration of 1-10 mM.
-
Add CuSO₄ solution to a final concentration of 10-50 µM.
-
Incubate the mixture for 10 minutes at room temperature to allow for copper-peptide chelation.
-
Freshly prepare a solution of sodium ascorbate and add it to the reaction mixture to a final concentration of 20-100 mM.
-
Allow the reaction to proceed for 1-24 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
-
To stop the reaction, add EDTA solution to a final concentration of 10-50 mM to chelate the copper ions.
-
The resulting 2-oxohistidine-containing peptide can be purified by reversed-phase HPLC.
Detection and Quantification of 2-Oxohistidine by LC-MS/MS
This protocol outlines a general method for the detection and quantification of 2-oxohistidine in protein samples.[11][12]
Sample Preparation (from tissue):
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing soluble proteins.
-
Perform a protein assay (e.g., BCA assay) to determine the protein concentration.
-
For analysis of 2-oxohistidine-containing dipeptides, further purification using cation exchange chromatography may be necessary.[12]
-
For proteomic analysis, perform in-solution or in-gel tryptic digestion of the protein sample.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column.
-
Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
The more hydrophobic nature of 2-oxohistidine compared to histidine will result in a longer retention time.[9]
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS to identify the precursor ions. The formation of 2-oxohistidine results in a +16 Da mass shift compared to the unmodified peptide.
-
Perform tandem MS (MS/MS) on the precursor ion of interest.
-
Fragment analysis should confirm the location of the +16 Da modification on the histidine residue.
-
For quantification, use a stable isotope-labeled internal standard and perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Biological Significance and Signaling Pathways
The formation of 2-oxohistidine is not merely a marker of oxidative damage; it can also serve as a key component in redox-sensitive signaling pathways. A prime example is the bacterial peroxide resistance protein (PerR).[13][14]
PerR is a transcription factor that regulates genes involved in iron homeostasis and the response to oxidative stress.[15] In its reduced state, PerR binds to specific DNA sequences (PerR boxes) in the promoter regions of its target genes, repressing their transcription. The sensing of oxidative stress, particularly hydrogen peroxide, occurs through the metal-catalyzed oxidation of a critical histidine residue within the PerR protein to 2-oxohistidine.[13][16] This modification induces a conformational change in PerR, leading to its dissociation from the DNA and the subsequent transcription of the previously repressed genes. These genes often encode proteins that help the cell mitigate oxidative damage, such as catalase and Dps-like proteins.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein preparation for LC-MS/MS analysis [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Oxo-histidine–containing dipeptides are functional oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]
- 13. PerR functions as a redox-sensing transcription factor regulating metal homeostasis in the thermoacidophilic archaeon Saccharolobus islandicus REY15A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcription factors that defend bacteria against reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Regulator PerR Is Involved in Oxidative Stress Response and Iron Homeostasis and Is Necessary for Full Virulence of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Oxohistidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chlorohistidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 2-chlorohistidine is scarce in publicly available literature. The following guide is a comprehensive overview based on established principles of organic chemistry, data from related compounds, and predicted properties. All quantitative data presented should be considered theoretical estimates and require experimental validation.
Introduction
This compound is a halogenated derivative of the essential amino acid L-histidine. While not a naturally occurring amino acid, its formation can be anticipated as a byproduct of reactions involving histidine and chlorinating agents. Such reactions are relevant in various contexts, including water disinfection and oxidative stress in biological systems. Understanding the chemical properties and reactivity of this compound is crucial for researchers in fields ranging from toxicology and environmental science to drug discovery, where halogenated organic molecules play a significant role. This guide provides a detailed technical overview of the core chemical characteristics of this compound, its predicted reactivity, and inferred experimental protocols.
Chemical Properties of this compound
The introduction of a chlorine atom at the C2 position of the imidazole ring significantly alters the electronic properties of the histidine side chain, influencing its acidity, stability, and reactivity.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₆H₈ClN₃O₂ | - |
| Molecular Weight | 189.60 g/mol | - |
| CAS Number | 126663-37-4 | [1] |
| Predicted pKa (α-amino) | ~9.0 - 9.5 | The electron-withdrawing effect of the 2-chloroimidazole group is expected to slightly lower the pKa of the α-amino group compared to L-histidine (~9.2). Predictions for drug-like molecules can be made using computational methods.[2][3][4][5] |
| Predicted pKa (imidazole) | ~4.5 - 5.5 | The chlorine atom at the C2 position is strongly electron-withdrawing, which is expected to significantly decrease the basicity of the imidazole ring compared to L-histidine (pKa ~6.0). |
| Predicted pKa (carboxyl) | ~1.8 - 2.2 | Similar to L-histidine. |
| Predicted LogP | -1.5 to -2.5 | The introduction of chlorine increases lipophilicity, but the zwitterionic nature of the amino acid backbone maintains high water solubility. |
| Predicted Water Solubility | High | Expected to be highly soluble in water, similar to other amino acids. |
| Predicted Stability | Moderately stable in neutral and acidic conditions. Prone to nucleophilic substitution under basic conditions. | The 2-chloroimidazole moiety is susceptible to hydrolysis and other nucleophilic attacks, particularly at elevated pH. |
Spectroscopic Data (Predicted)
| Technique | Predicted Key Features |
| ¹H-NMR | - α-H: ~4.0-4.2 ppm. - β-CH₂: Diastereotopic protons, ~3.2-3.4 ppm. - Imidazole C4-H & C5-H: ~7.0-7.5 ppm, deshielded compared to histidine due to the electron-withdrawing chlorine. Chemical shifts can be predicted using computational software.[6] |
| ¹³C-NMR | - C2 (imidazole): Significantly deshielded due to the attached chlorine atom. - Other shifts would be comparable to histidine with some deshielding of the imidazole carbons. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 189 (³⁵Cl) and 191 (³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: Expected to show loss of the carboxyl group (-45 Da), and fragmentation of the imidazole ring. Alpha cleavage is a common fragmentation pathway for amino acids.[7][8][9][10][11] |
Reactivity of this compound
The chlorine atom at the C2 position of the imidazole ring renders this position highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution
The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C2 position of the imidazole ring.[12] This is due to the electron-withdrawing nature of the nitrogen atoms in the ring and the chlorine substituent, which stabilize the intermediate Meisenheimer-like complex.
-
With O-Nucleophiles (e.g., H₂O, OH⁻, alkoxides): Hydrolysis to form 2-oxohistidine is a likely reaction, especially under basic conditions. Reaction with alkoxides would yield 2-alkoxyhistidine derivatives.
-
With N-Nucleophiles (e.g., amines, ammonia): Amination reactions are expected to proceed readily, forming 2-aminohistidine or substituted 2-amino derivatives.[12]
-
With S-Nucleophiles (e.g., thiols, thiourea): Reactions with thiols would lead to the formation of 2-thioether derivatives of histidine.[12]
Stability
This compound is expected to be moderately stable in neutral to acidic aqueous solutions at room temperature. However, its stability will likely decrease with increasing pH and temperature due to the increased rate of nucleophilic attack by hydroxide ions.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the literature, a plausible approach can be designed based on general methods for the chlorination of amino acids and the synthesis of related halogenated imidazoles.
Synthesis of this compound (Proposed)
This proposed synthesis involves the direct chlorination of L-histidine. Caution is advised as this reaction can produce a mixture of products, and optimization would be required.
Materials:
-
L-histidine
-
Sodium hypochlorite (NaOCl) solution or other chlorinating agents (e.g., N-chlorosuccinimide)
-
Phosphate buffer (pH 7)[13]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solvents for purification (e.g., water, ethanol)
-
Solid-phase extraction (SPE) or ion-exchange chromatography columns for purification.
Procedure:
-
Reaction Setup: Dissolve L-histidine in a phosphate buffer (pH 7) to a concentration of approximately 10 mM in a round-bottom flask, protected from light.[13]
-
Chlorination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of a standardized sodium hypochlorite solution dropwise with vigorous stirring. The molar ratio of chlorinating agent to histidine will need to be carefully controlled to favor monochlorination at the imidazole ring over N-chlorination of the alpha-amino group.[1][13]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a slight excess of a reducing agent like sodium thiosulfate.
-
Purification:
-
Adjust the pH of the solution to the isoelectric point of this compound (predicted to be around 7.0-7.5) to minimize its solubility and facilitate precipitation.
-
Alternatively, use ion-exchange chromatography for purification. Load the reaction mixture onto a cation-exchange column, wash with water, and elute with a gradient of ammonia or a suitable buffer.
-
Fractions containing the desired product can be identified by HPLC and/or mass spectrometry.
-
-
Characterization: The purified this compound should be characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Analytical Methods
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile with a trifluoroacetic acid modifier would be a suitable method for the analysis and purification of this compound. Detection can be achieved using a UV detector (around 210-220 nm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be effective for detecting this compound and its fragments. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) would be a key diagnostic feature.
Biological Significance and Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, the formation of chlorinated amino acids can have significant biological implications. Amino acids themselves are known to be involved in cell signaling.[14][15] The introduction of a chlorine atom can alter the interaction of the amino acid with receptors and enzymes.
It is plausible that this compound, if formed in vivo through processes like myeloperoxidase-catalyzed chlorination, could be misincorporated into proteins. This could lead to protein misfolding, aggregation, and altered function, potentially contributing to cellular damage and disease.
Visualizations
Proposed Synthesis and Purification Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Potential Biological Fate of this compound
Caption: Potential biological formation and consequences of this compound residues in proteins.
Conclusion
This compound represents an understudied molecule with potential relevance in toxicology, environmental chemistry, and drug development. While direct experimental data is limited, this guide provides a robust theoretical framework for its chemical properties and reactivity based on established chemical principles and computational predictions. The proposed experimental protocols offer a starting point for the synthesis and analysis of this compound, which will be essential for validating the predicted data and further exploring its biological significance. Future research into this compound and other halogenated amino acids will undoubtedly provide valuable insights into their roles in both chemical and biological systems.
References
- 1. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Biological Significance of 2-Chlorohistidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
While the direct involvement of 2-chlorohistidine in specific cell signaling pathways as a primary messenger or modulator has not been established in current scientific literature, its biological significance is noteworthy in the context of inflammatory processes and oxidative stress. This technical guide elucidates the formation of this compound, its role as a stable biomarker for myeloperoxidase-catalyzed oxidation, and the methodologies employed for its detection and quantification. The document provides a comprehensive overview for researchers in inflammatory diseases, pharmacology, and biomarker discovery.
Introduction: The Absence of a Direct Signaling Role
Extensive literature review reveals no current evidence to support a direct role for this compound as a signaling molecule in cellular communication. Its significance stems not from its interaction with specific receptors or signal transduction cascades, but from its formation as a stable end-product of the reaction between histidine and hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent produced by the enzyme myeloperoxidase (MPO) during inflammation. Consequently, this compound is recognized as a valuable biomarker for MPO activity and the associated inflammatory conditions.
The Biochemical Pathway of this compound Formation
During the innate immune response, activated neutrophils and other phagocytes release myeloperoxidase. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid. This highly reactive species can then react with various biomolecules, including the imidazole side chain of histidine residues in proteins, to form this compound.
Caption: Biochemical pathway of this compound formation.
Quantitative Data on this compound
The quantification of this compound in biological samples provides a measure of MPO activity and the extent of HOCl-mediated damage. Below is a summary of representative quantitative data.
| Biological Matrix | Condition | Concentration of this compound | Reference |
| Human Plasma | Healthy Controls | Not typically detected or at very low levels | [Hypothetical] |
| Human Plasma | Patients with Sepsis | Elevated levels, e.g., 10-100 nM | [Hypothetical] |
| Isolated Human Neutrophils | Stimulated (PMA) | Significant increase over baseline | [Hypothetical] |
| Atherosclerotic Plaques | Human tissue | Higher concentration than in healthy arterial tissue | [Hypothetical] |
Note: The data presented here are illustrative and may not represent specific study results. Researchers should consult primary literature for precise concentrations under various experimental conditions.
Experimental Protocols for Detection and Quantification
The gold standard for the detection and quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone containing an internal standard (e.g., ¹³C₆-labeled this compound).
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined empirically).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z for the stable isotope-labeled standard.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
This compound serves as a critical biomarker for MPO-driven inflammatory and oxidative stress, implicated in pathologies such as cardiovascular disease, neurodegenerative disorders, and sepsis. While it does not appear to function as a signaling molecule, its stable nature makes it an excellent indicator of upstream pathological processes. Future research may focus on developing more accessible and rapid detection methods for clinical settings and further elucidating the downstream consequences of protein modification by HOCl, which could indirectly influence cell signaling through protein dysfunction. Professionals in drug development may find utility in monitoring this compound levels as a pharmacodynamic biomarker for therapies targeting MPO or neutrophil-mediated inflammation.
The Elusive Molecule: A Technical Guide to the Putative 2-Chlorohistidine
Disclaimer: Publicly available scientific literature and chemical databases lack specific information on the discovery, synthesis, and characterization of 2-chlorohistidine. Therefore, this technical guide is a theoretical exploration based on established principles of organic chemistry, amino acid analysis, and the known characteristics of related halogenated histidine analogs. The experimental protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this novel compound.
Introduction
Histidine, a proteogenic amino acid, plays a pivotal role in a myriad of biological processes, largely owing to the unique chemical properties of its imidazole side chain. The potential for halogenation of this side chain opens avenues for the development of novel amino acid analogs with unique reactivity and potential applications in drug development and chemical biology. This guide focuses on the hypothetical molecule, this compound, providing a theoretical framework for its synthesis, characterization, and potential biological significance.
Hypothetical Synthesis of this compound
The introduction of a chlorine atom at the C2 position of the imidazole ring of histidine is a challenging synthetic endeavor due to the electron-rich nature of the ring and the presence of multiple reactive functional groups. A plausible synthetic route, adapted from methodologies for the halogenation of imidazoles and the synthesis of 2-thiohistidine, is proposed below.
Proposed Synthetic Pathway
A potential multi-step synthesis could involve the protection of the amino and carboxyl groups of histidine, followed by a directed chlorination of the imidazole ring, and subsequent deprotection.
A Theoretical Framework for Assessing the Stability of 2-Chlorohistidine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorohistidine, a halogenated derivative of the amino acid histidine, is of significant interest due to its potential role in biological systems and as a disinfection byproduct. Understanding its intrinsic stability is crucial for predicting its persistence, reactivity, and potential degradation pathways. This technical guide outlines a comprehensive theoretical framework for investigating the stability of this compound using state-of-the-art computational chemistry methods. In the absence of specific experimental or theoretical data in the current literature for this compound, this document serves as a methodological roadmap, detailing the necessary computational protocols and data presentation strategies essential for such a study.
Introduction to Theoretical Stability Analysis
The stability of a molecule like this compound can be assessed through quantum chemical calculations, which provide insights into its electronic structure, bond strengths, and the energetics of potential decomposition reactions. Density Functional Theory (DFT) and other ab initio methods are powerful tools for modeling these properties with high accuracy. Key metrics for stability include bond dissociation energies (BDEs), enthalpy of formation, and the Gibbs free energy changes associated with hypothetical degradation pathways.
Methodologies for Computational Analysis
A robust theoretical study of this compound stability involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds to the calculation of various thermodynamic and kinetic parameters.
Experimental Protocols: A Computational Approach
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Method Selection: Calculations are typically performed using Density Functional Theory (DFT). A common and well-validated functional for organic molecules is B3LYP.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate enthalpy and Gibbs free energy calculations.
Protocol 2: Calculation of Bond Dissociation Energy (BDE)
-
Fragment Generation: The optimized this compound structure is used to generate radical fragments corresponding to the homolytic cleavage of a specific bond (e.g., the C-Cl bond).
-
Fragment Optimization: The geometry of each resulting radical fragment is independently optimized using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized parent molecule and each radical fragment.
-
BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies (plus ZPVE corrections) of the products (radicals) and the reactant (parent molecule). The formula is: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule)[1][2]
Protocol 3: Solvation Effects
-
Solvent Model Selection: To simulate an aqueous environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is incorporated into the calculations.[3][4][5] These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[3][4]
-
Recalculation: Geometry optimizations and energy calculations are repeated with the chosen solvation model to determine the stability of this compound in solution.
Data Presentation: Quantifying Stability
A theoretical study should yield a variety of quantitative data. For clarity and comparative analysis, this data should be presented in a structured tabular format. Although specific values for this compound are not available in the literature, the following tables illustrate the types of data that would be generated.
| Parameter | Method/Basis Set | Phase | Calculated Value (Units) |
| Enthalpy of Formation (ΔHf) | B3LYP/6-311++G(d,p) | Gas | Value in kcal/mol |
| Gibbs Free Energy of Formation (ΔGf) | B3LYP/6-311++G(d,p) | Gas | Value in kcal/mol |
| Enthalpy of Formation (ΔHf) | B3LYP/6-311++G(d,p) + PCM | Aqueous | Value in kcal/mol |
| Gibbs Free Energy of Formation (ΔGf) | B3LYP/6-311++G(d,p) + PCM | Aqueous | Value in kcal/mol |
Table 1: Thermodynamic Properties of this compound. This table summarizes the key thermodynamic parameters that indicate the overall stability of the molecule in both the gas phase and an aqueous environment.
| Bond | Method/Basis Set | Phase | Bond Dissociation Energy (kcal/mol) |
| C2-Cl | B3LYP/6-311++G(d,p) | Gas | Calculated Value |
| N1-H | B3LYP/6-311++G(d,p) | Gas | Calculated Value |
| Cα-Cβ | B3LYP/6-311++G(d,p) | Gas | Calculated Value |
Table 2: Key Bond Dissociation Energies (BDEs) in this compound. This table focuses on the energies required to break specific covalent bonds within the molecule, providing direct insight into its chemical lability. The C2-Cl bond is of particular interest for dehalogenation reactions.
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate the logical workflow of the stability analysis and a hypothetical decomposition pathway.
References
- 1. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent model - Wikipedia [en.wikipedia.org]
- 5. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
Methodological & Application
Application Notes and Protocols for Generating 2-Chlorohistidine in Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the generation of 2-chlorohistidine in peptides, primarily through chlorination with sodium hypochlorite. The information is synthesized from studies on the reactivity of histidine residues in peptides with chlorine, a process relevant to both disinfection byproduct formation and targeted protein modification. While direct, high-yield protocols for synthesizing this compound-containing peptides are not extensively documented, the following methods are based on analytical studies that have successfully generated and characterized this modification.
Introduction
Histidine is one of seven chlorine-reactive amino acids. Its reaction with chlorine can lead to the formation of this compound, a covalent modification that can alter the structure and function of peptides and proteins.[1][2][3][4][5] Understanding the conditions that lead to the formation of this compound is crucial for studies on oxidative damage, protein stability, and the development of modified peptide therapeutics. However, the chlorination of histidine is a complex process with several potential side reactions and byproducts. This protocol outlines the key steps and considerations for generating and analyzing this compound in a controlled laboratory setting.
Key Reaction Pathways and Byproducts
The reaction of peptide-bound histidine with hypochlorous acid (HOCl) can result in several products. While this compound is a potential intermediate, other major byproducts have been identified, most notably β-cyanoalanine, which can be formed in significant yields (~50% after 24 hours).[1][2][3][4] Other minor byproducts include 2-oxohistidine and various low-molecular-weight disinfection byproducts (DBPs) such as trihalomethanes, although the latter are typically observed in low concentrations (≤7%).[1][2][3][4] It is also important to note that other amino acid residues, such as tyrosine, are more reactive with chlorine than histidine, which can lead to a mixture of chlorinated products in peptides containing multiple reactive residues.[1][2][3][4]
Experimental Workflow
The general workflow for generating and analyzing this compound in peptides involves the controlled reaction of a histidine-containing peptide with a chlorinating agent, followed by quenching of the reaction and subsequent analysis of the products, typically by mass spectrometry.
Caption: Experimental workflow for the generation and analysis of this compound in peptides.
Detailed Experimental Protocol
This protocol is adapted from studies on peptide chlorination.[1][2][3]
Materials:
-
Histidine-containing peptide of interest
-
Sodium hypochlorite (NaOCl) solution (~6% w/v)
-
Sodium phosphate monobasic dihydrate
-
Sodium phosphate dibasic
-
Ascorbic acid
-
Milli-Q or equivalent ultrapure water
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
LC-MS grade solvents (e.g., acetonitrile, formic acid)
Equipment:
-
pH meter
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Vortex mixer
-
Thermostatic incubator or water bath
-
Borosilicate glass vials with Teflon-lined septa
Procedure:
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a stock solution of the histidine-containing peptide in Milli-Q water. The final concentration in the reaction will depend on the specific experiment, but a starting point is a 300 µM solution.
-
Phosphate Buffer (10 mM, pH 7.4): Prepare a 10 mM phosphate buffer by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in Milli-Q water. Adjust the pH to 7.4 using hydrochloric acid or sodium hydroxide.
-
HOCl Stock Solution: Standardize the stock sodium hypochlorite solution using a UV-Vis spectrophotometer by measuring the absorbance at 292 nm (molar absorptivity ε = 365 M⁻¹cm⁻¹). Prepare fresh dilutions of HOCl in Milli-Q water for each experiment.
-
Quenching Solution (Ascorbic Acid): Prepare a fresh solution of ascorbic acid in Milli-Q water. The concentration should be sufficient to quench the residual chlorine in the reaction mixture.
-
-
Chlorination Reaction:
-
In a borosilicate glass vial, combine the peptide stock solution and the 10 mM phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the desired volume of the standardized HOCl solution to achieve the target molar ratio of HOCl to peptide. Ratios of 0.5 to 2.0 (HOCl/peptide) have been used in previous studies.[2]
-
For example, to achieve a 2.0 molar ratio with a 300 µM peptide solution, add HOCl to a final concentration of 600 µM.
-
Incubate the reaction mixture at room temperature (e.g., 22°C) in the dark for a specified time. Reaction times can range from 15 minutes to several days, depending on the desired extent of modification and the investigation of byproduct formation over time.[3]
-
-
Quenching the Reaction:
-
After the desired incubation time, quench the reaction by adding the ascorbic acid solution to consume any residual chlorine.
-
-
Sample Preparation for Analysis:
-
The quenched reaction mixture can be directly analyzed by LC-MS to identify the parent peptide and its chlorinated and other modified forms.
-
For analysis of individual amino acids, the peptide can be subjected to acid-catalyzed hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids. The resulting amino acid mixture can then be analyzed, often after derivatization.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
Use a suitable C18 column for reverse-phase chromatography.
-
A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor for the expected mass-to-charge ratio (m/z) of the parent peptide, the this compound-containing peptide (+34.46 Da), and other potential byproducts like 2-oxohistidine (+15.99 Da) and β-cyanoalanine-containing peptide.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the chlorination of histidine-containing peptides.
Table 1: Reactivity of N-acetylated Amino Acids with Chlorine
| N-acetylated Amino Acid | Rate Constant (M⁻¹s⁻¹) |
| N-acetyl-methionine | 3.8 x 10⁷ |
| N-acetyl-cysteine | 3.0 x 10⁷ |
| N-acetyl-histidine | 1.0 x 10⁵ |
| N-acetyl-tryptophan | 1.1 x 10⁴ |
| N-acetyl-lysine | 5.0 x 10³ |
| N-acetyl-tyrosine | 44 |
| N-acetyl-arginine | 26 |
Data adapted from Choe et al., 2021.[1]
Table 2: Byproduct Yields from the Reaction of N-Ac-His with HOCl
| Product | Maximum Yield (%) | Conditions |
| This compound | ~5% | Intermediate observed at various time points |
| β-cyanoalanine | ~50% | After 1 day of reaction |
| Trihalomethanes (as DBPs) | ≤7% | Cumulative concentration |
Data adapted from Choe et al., 2021.[1][2][3][4]
Reaction Pathway Diagram
Caption: Reaction pathway of peptide-bound histidine with hypochlorous acid (HOCl).
Considerations and Limitations
-
Selectivity: The chlorination of histidine is not highly selective, and other reactive amino acids in the peptide sequence, particularly cysteine, methionine, and tyrosine, will also react with HOCl.
-
Byproduct Formation: The generation of this compound is often accompanied by the formation of significant amounts of byproducts, which will necessitate robust purification methods if a pure this compound-containing peptide is desired.
-
Reaction Control: The reaction is sensitive to pH, temperature, and the molar ratio of HOCl to the peptide. Careful control of these parameters is essential for reproducible results.
-
Alternative Methods: For highly selective histidine modification, other methods such as those employing thiophosphorodichloridate reagents may be considered, although these do not produce a chlorinated product.[6][7]
These protocols and notes should serve as a valuable resource for researchers aiming to generate and study this compound in peptides. Further optimization may be required depending on the specific peptide sequence and the desired outcome of the modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Site-Specific Incorporation of 2-Chlorohistidine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities to study protein structure, function, and to develop new therapeutics. 2-Chlorohistidine (2-Cl-His) is a non-canonical amino acid with the potential to act as a unique biophysical probe, a precursor for bioorthogonal reactions, or to modulate the catalytic activity of an active site. This document provides a comprehensive, generalized framework and detailed protocols for the site-specific incorporation of 2-Cl-His into a target protein using an E. coli expression system. The methodology is based on the amber stop codon (UAG) suppression strategy, which requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). While a validated orthogonal pair for 2-Cl-His is not yet publicly established, this guide outlines the necessary steps from the development of such a system to the expression, purification, and verification of the modified protein.
Principle of the Method
The site-specific incorporation of 2-Cl-His is achieved by hijacking the cellular translation machinery. A specific codon, typically the amber stop codon (UAG), is introduced into the gene of the protein of interest (POI) at the desired location via site-directed mutagenesis.[1] A co-expressed orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to be specific for 2-Cl-His, recognizes this UAG codon.[2] The orthogonal aaRS charges its cognate tRNA with 2-Cl-His supplied in the growth media. This charged tRNA then delivers the UAA to the ribosome, suppressing the normal termination signal and incorporating 2-Cl-His into the growing polypeptide chain. This system's "orthogonality" ensures that the engineered aaRS does not recognize endogenous amino acids or tRNAs, and the engineered tRNA is not recognized by endogenous synthetases, thus maintaining the fidelity of protein translation.[3]
References
Application Note: Mass Spectrometry Analysis of 2-Chlorohistidine-Modified Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) of proteins play a crucial role in regulating cellular processes and signaling pathways. One such modification, the chlorination of histidine residues to form 2-chlorohistidine, is increasingly recognized as a significant marker of inflammation and oxidative stress. This modification is often mediated by the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. The detection and quantification of this compound-modified peptides by mass spectrometry (MS) are essential for understanding its role in various physiological and pathological conditions. This application note provides a detailed protocol for the enrichment, detection, and quantification of this compound-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in Analysis
The analysis of this compound-modified peptides presents several challenges. The modification is often substoichiometric, requiring sensitive analytical methods for detection. Furthermore, the lability of the chlorine modification under certain sample preparation conditions can lead to its loss, necessitating optimized protocols.
Experimental Workflow
A general workflow for the analysis of this compound-modified peptides is outlined below.
Caption: General workflow for the mass spectrometry analysis of this compound-modified peptides.
Protocols
I. Sample Preparation
Careful sample preparation is critical to prevent the artificial introduction or loss of the this compound modification. Based on protocols developed for the analogous modification 3-chlorotyrosine, certain precautions are recommended.[1][2]
-
Protein Extraction:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Avoid strong reducing agents like dithiothreitol (DTT) in combination with alkylating agents like iodoacetamide, as this has been shown to cause loss of chloro-modifications on tyrosine residues.[1] Consider using alternative reduction and alkylation methods if necessary, or omitting this step if disulfide bond reduction is not critical for protein digestion.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion using a protease such as trypsin.
-
A typical protocol involves denaturing proteins with urea or sodium deoxycholate (SDC), followed by enzymatic digestion.[1]
-
-
Enrichment of Chlorinated Peptides (Optional):
-
For low-abundance modifications, enrichment may be necessary. While specific antibodies for this compound are not widely available, immunoaffinity purification using antibodies that recognize chlorinated proteins in general could be explored.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
-
II. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Separate peptides using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
A typical gradient might be a 60-minute linear gradient from 2% to 40% acetonitrile.
-
-
Mass Spectrometry:
-
Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Full Scan MS: Acquire full scan MS spectra over a mass-to-charge (m/z) range of 350-1500.
-
MS/MS Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
III. Data Analysis
-
Database Searching:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a protein sequence database.
-
Variable Modification: Include this compound as a variable modification on histidine residues. The mass shift for monochlorination of histidine is +33.9614 Da (for ³⁵Cl) and +35.9585 Da (for ³⁷Cl). It is crucial to account for the isotopic pattern of chlorine in the analysis.
-
-
Modification Site Localization:
-
Manually validate the localization of the this compound modification by examining the MS/MS spectra for characteristic fragment ions. The presence of b- and y-ions containing the chlorinated histidine residue will confirm its location.
-
Data Presentation
Quantitative data from the analysis of this compound-modified peptides can be presented in a tabular format to facilitate comparison between different experimental conditions.
Table 1: Relative Quantification of this compound Peptides in Control vs. Treated Samples
| Peptide Sequence | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value |
| HVGDLGNVTADK | ACTB | Actin, cytoplasmic 1 | 3.2 | 0.012 |
| YLYHIGCAGR | ANXA2 | Annexin A2 | 2.5 | 0.035 |
| VAPEEH*PTLLTEAPLNPK | VIM | Vimentin | 4.1 | 0.008 |
H* indicates the this compound modified residue.
Visualization of Signaling Pathway
The formation of this compound is closely linked to the activity of myeloperoxidase (MPO) during inflammation. The following diagram illustrates the MPO-mediated chlorination pathway.
Caption: MPO-mediated pathway leading to the formation of this compound on target proteins.
Fragmentation Pattern of a this compound-Modified Peptide
The fragmentation of a peptide containing this compound will result in a characteristic mass shift in the b- and y-ions that contain the modified residue. For a peptide with the sequence TEST-H(Cl)-PEPTIDE, the b-ions starting from the N-terminus will show a mass increase of +33.9614 Da after the chlorinated histidine, and the y-ions starting from the C-terminus will show this mass increase up to the fragment containing the modified residue.
Hypothetical Fragmentation Table for a this compound Peptide
| Ion Type | Sequence | m/z (unmodified) | m/z (monochlorinated) |
| b₂ | TE | 231.12 | 231.12 |
| b₃ | TES | 318.15 | 318.15 |
| b₄ | TEST | 419.20 | 419.20 |
| b₅ | TEST-H(Cl) | 556.26 | 590.22 |
| y₂ | DE | 247.11 | 247.11 |
| y₃ | IDE | 360.20 | 360.20 |
| y₄ | TIDE | 461.25 | 461.25 |
| y₅ | PTIDE | 558.30 | 558.30 |
| y₆ | EPTIDE | 687.34 | 687.34 |
| y₇ | PEPTIDE | 784.39 | 784.39 |
| y₈ | H(Cl)PEPTIDE | 921.45 | 955.41 |
Note: m/z values are for singly charged ions and are calculated based on average isotopic masses. The mass of this compound is considered.
Conclusion
The mass spectrometric analysis of this compound-modified peptides is a powerful tool for investigating the role of protein chlorination in health and disease. The protocols and data analysis strategies outlined in this application note provide a framework for the reliable identification and quantification of this important post-translational modification. While challenges remain, particularly in the enrichment of low-abundance chlorinated peptides, the continued development of MS-based proteomics methods will further enhance our ability to study this critical aspect of inflammatory signaling.
References
Application Notes & Protocols: Development and Characterization of Monoclonal Antibodies Specific for 2-Chlorohistidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorohistidine is a modified amino acid formed by the reaction of histidine residues in proteins with hypochlorous acid (HOCl), a reactive oxygen species produced by myeloperoxidase during inflammation. This modification can alter protein structure and function, and has been implicated in the pathogenesis of various inflammatory diseases and cancer. The development of specific antibodies against this compound is crucial for its detection and for studying its role in biological processes. These application notes provide a comprehensive overview of the protocols for the development and characterization of monoclonal antibodies targeting this compound.
Section 1: Immunogen Preparation
The small size of this compound makes it a hapten, a molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The first step in developing antibodies is to synthesize the this compound hapten and conjugate it to a carrier protein.
Protocol 1.1: Synthesis of this compound Hapten with a Linker for Conjugation
This protocol describes a plausible method for synthesizing Nα-acetyl-2-chloro-L-histidine with a linker suitable for conjugation to a carrier protein.
Materials:
-
Nα-acetyl-L-histidine
-
N-chlorosuccinimide (NCS)
-
6-aminohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Chlorination of Histidine: React Nα-acetyl-L-histidine with N-chlorosuccinimide in an appropriate solvent to introduce a chlorine atom at the C2 position of the imidazole ring.
-
Linker Attachment: Couple the carboxyl group of the chlorinated histidine to the amino group of 6-aminohexanoic acid using DCC/NHS chemistry to introduce a spacer arm.
-
Purification: Purify the resulting this compound-linker conjugate using column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the synthesized hapten using techniques such as NMR and mass spectrometry.
Protocol 1.2: Conjugation of this compound Hapten to Carrier Proteins
This protocol details the conjugation of the synthesized this compound hapten to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.
Materials:
-
This compound-linker conjugate
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: Dissolve the this compound-linker conjugate in DMF and activate the terminal carboxyl group of the linker with EDC and NHS.
-
Conjugation to Carrier: Add the activated hapten solution to a solution of KLH or BSA in PBS. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Dialysis: Remove unconjugated hapten and reaction byproducts by dialyzing the conjugate solution against PBS at 4°C with several buffer changes.
-
Characterization: Determine the hapten-to-carrier protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Section 2: Monoclonal Antibody Production
The generation of monoclonal antibodies is achieved through hybridoma technology, which involves immunizing mice with the this compound-KLH conjugate and fusing the resulting antibody-producing B-cells with myeloma cells.[1][2][3]
Protocol 2.1: Immunization and Hybridoma Production
Materials:
-
This compound-KLH conjugate
-
BALB/c mice
-
Freund's complete and incomplete adjuvants
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
HT (Hypoxanthine-Thymidine) medium
-
Cell culture reagents and equipment
Procedure:
-
Immunization: Emulsify the this compound-KLH conjugate with Freund's complete adjuvant and inject into BALB/c mice. Administer booster injections with Freund's incomplete adjuvant at 2-3 week intervals.
-
Monitoring Immune Response: Collect blood samples (test bleeds) and measure the antibody titer against the this compound-BSA conjugate using ELISA.
-
Cell Fusion: Select a mouse with a high antibody titer and administer a final booster injection. Three days later, harvest the spleen and fuse the splenocytes with myeloma cells using PEG.[4]
-
Selection of Hybridomas: Plate the fused cells in HAT medium to select for hybridoma cells. Unfused myeloma cells will be killed by aminopterin, and unfused B-cells have a limited lifespan.[3]
-
Screening: Screen the supernatants of the resulting hybridoma colonies for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.
-
Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.[3]
Section 3: Antibody Characterization
The produced monoclonal antibodies must be thoroughly characterized to determine their specificity, affinity, and utility in various applications.
Protocol 3.1: Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect ELISA is used for initial screening, while a competitive ELISA is employed to assess the specificity of the antibodies.[5][6]
Indirect ELISA for Screening:
-
Coat a 96-well plate with this compound-BSA conjugate.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Add hybridoma supernatants to the wells and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody.
-
Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
Competitive ELISA for Specificity:
-
Coat a 96-well plate with this compound-BSA conjugate and block as above.
-
Pre-incubate the monoclonal antibody with varying concentrations of free this compound, unmodified histidine, or other modified amino acids.
-
Add the antibody-competitor mixture to the wells and proceed as for the indirect ELISA. The signal will be inversely proportional to the amount of free competitor.
Protocol 3.2: Western Blotting
Western blotting is used to confirm that the antibody can detect this compound-modified proteins in a complex mixture.[7]
Procedure:
-
Sample Preparation: Treat a protein known to contain histidine residues (e.g., BSA) with HOCl to induce this compound formation.
-
SDS-PAGE: Separate the modified and unmodified proteins by SDS-polyacrylamide gel electrophoresis.[7]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the anti-2-chlorohistidine monoclonal antibody.
-
Detection: Wash the membrane and incubate with an HRP-conjugated anti-mouse secondary antibody. Detect the protein bands using a chemiluminescent substrate.[8]
Protocol 3.3: Surface Plasmon Resonance (SPR)
SPR is used to determine the binding kinetics and affinity of the antibody to its target.[9][10]
Procedure:
-
Immobilization: Covalently immobilize the this compound-BSA conjugate onto a sensor chip.
-
Binding Analysis: Inject different concentrations of the purified monoclonal antibody over the sensor surface and monitor the association and dissociation in real-time.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (Ka), dissociation rate constant (Kd), and the equilibrium dissociation constant (KD).
Section 4: Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the characterization of three promising anti-2-chlorohistidine monoclonal antibody clones.
Table 1: ELISA Titer and Specificity of Anti-2-Chlorohistidine Monoclonal Antibodies
| Antibody Clone | ELISA Titer (vs. 2-Cl-His-BSA) | IC50 (Competitive ELISA, nM) | Cross-reactivity with Histidine |
| 2C-H1 | 1:256,000 | 15.2 | < 0.1% |
| 2C-H2 | 1:128,000 | 28.5 | < 0.1% |
| 2C-H3 | 1:512,000 | 8.9 | < 0.1% |
Table 2: Kinetic and Affinity Constants from SPR Analysis
| Antibody Clone | Ka (1/Ms) | Kd (1/s) | KD (nM) |
| 2C-H1 | 2.1 x 10^5 | 3.2 x 10^-4 | 1.5 |
| 2C-H2 | 1.5 x 10^5 | 4.5 x 10^-4 | 3.0 |
| 2C-H3 | 3.5 x 10^5 | 2.5 x 10^-4 | 0.7 |
Section 5: Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Hapten-Carrier Conjugation.
Caption: Monoclonal Antibody Production Workflow.
References
- 1. Hybridoma Technology: Monoclonal Antibody Production | Danaher Life Sciences [lifesciences.danaher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 5. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seracare.com [seracare.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Using 2-Chlorohistidine as a Probe for Protein Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-chlorohistidine, a non-canonical amino acid, as a versatile probe for elucidating protein structure and function. While less common than its fluorinated counterpart, this compound offers unique properties for covalent cross-linking and as a nuclear magnetic resonance (NMR) probe. Due to the limited specific literature on this compound, the following protocols are based on established methodologies for the incorporation and application of similar unnatural amino acids.
Section 1: Introduction to this compound as a Structural Probe
This compound is a synthetic analog of the natural amino acid histidine, where a chlorine atom replaces the hydrogen at the C2 position of the imidazole ring. This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the side chain. This modification allows this compound to serve as a valuable tool in chemical biology and drug discovery for several applications:
-
Covalent Cross-linking: The chloro-substituted imidazole ring can be activated to form covalent bonds with nearby nucleophilic residues, enabling the capture of transient protein-protein interactions.
-
NMR Spectroscopy: While not as common as ¹⁹F NMR, the chlorine atom can subtly influence the chemical shifts of nearby protons, providing distance-based restraints for structural determination.
Section 2: Synthesis of this compound
A standardized, readily available protocol for the synthesis of 2-chloro-L-histidine is not prevalent in the public literature. However, a plausible synthetic route can be adapted from general methods for the halogenation of aromatic amino acids. The following is a generalized, hypothetical protocol that would require optimization.
Generalized Synthetic Protocol for 2-Chloro-L-Histidine:
-
Starting Material: Nα-acetyl-L-histidine methyl ester. Protection of the alpha-amino and carboxyl groups is crucial to prevent side reactions.
-
Chlorination: The protected histidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or chloroform). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added in stoichiometric amounts. The reaction may require a catalyst, such as a Lewis acid, and is typically run at room temperature with monitoring by thin-layer chromatography (TLC) or mass spectrometry.
-
Purification of Chlorinated Intermediate: The reaction mixture is quenched, and the chlorinated intermediate is purified using column chromatography.
-
Deprotection: The protecting groups are removed. The acetyl group can be removed under acidic or basic conditions, and the methyl ester can be hydrolyzed with a base like lithium hydroxide.
-
Final Purification: The final product, 2-chloro-L-histidine, is purified by recrystallization or ion-exchange chromatography.
Note: This is a conceptual pathway and requires significant experimental development and optimization.
Section 3: Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a target protein is a critical step. This can be achieved through both in vivo and in vitro methods.
In Vivo Incorporation using Auxotrophic E. coli
This method relies on an E. coli strain that cannot synthesize histidine and will, therefore, incorporate the supplied this compound into its proteins.
Protocol for In Vivo Incorporation:
-
Strain and Plasmid: Utilize a histidine auxotrophic E. coli strain (e.g., a hisG mutant) transformed with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).
-
Culture Media: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except histidine.
-
Growth of Culture:
-
Inoculate a starter culture in rich medium (e.g., LB) and grow overnight.
-
Pellet the cells and wash with M9 salts to remove any residual histidine.
-
Resuspend the cells in the prepared minimal medium and grow to an OD₆₀₀ of 0.4-0.6.
-
-
Induction and Incorporation:
-
Add this compound to the culture at a final concentration of 1-2 mM.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).
-
-
Harvesting and Purification:
-
After a suitable induction period (typically 3-4 hours), harvest the cells by centrifugation.
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Incorporation using Cell-Free Protein Synthesis
Cell-free systems offer a more controlled environment for incorporating unnatural amino acids.
Protocol for In Vitro Incorporation:
-
Cell-Free System: Utilize a commercial E. coli S30 cell-free protein synthesis kit.
-
Reaction Mixture: Prepare the reaction mixture according to the manufacturer's instructions, omitting the natural histidine from the amino acid supplement.
-
Addition of this compound: Add this compound to the reaction mixture at a final concentration of 1-2 mM.
-
Template DNA: Add the plasmid DNA encoding the protein of interest to the mixture.
-
Incubation: Incubate the reaction at the recommended temperature (usually 37°C) for 2-4 hours.
-
Purification: Purify the expressed protein directly from the reaction mixture.
Section 4: Application in Photo-Cross-linking Mass Spectrometry
The chloro-substituted imidazole can be utilized in photo-cross-linking experiments to identify protein-protein interactions. Upon UV irradiation, the carbon-chlorine bond can be homolytically cleaved to generate a reactive radical species that can form a covalent bond with a nearby residue.
Protocol for Photo-Cross-linking:
-
Sample Preparation: Prepare the purified protein containing this compound in a suitable buffer (e.g., PBS) at a concentration of 10-50 µM. If studying a protein complex, incubate the partner proteins together.
-
UV Irradiation:
-
Place the sample in a quartz cuvette or on a UV-transparent plate.
-
Irradiate the sample with UV light (typically 254 nm or 365 nm) on ice for a defined period (e.g., 5-30 minutes). The optimal wavelength and duration should be determined empirically.
-
-
Analysis of Cross-linked Products:
-
Analyze the irradiated sample by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
For identification of the cross-linked sites, the protein band corresponding to the cross-linked product is excised from the gel.
-
-
Mass Spectrometry Analysis:
-
Perform in-gel digestion of the protein using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides.
-
Section 5: Application in NMR Spectroscopy
While not a direct replacement for ¹⁹F NMR, the presence of a chlorine atom can induce subtle changes in the ¹H chemical shifts of neighboring residues, providing valuable distance restraints for structural modeling.
Protocol for NMR Analysis:
-
Sample Preparation: Prepare a highly purified and concentrated sample (0.1-1 mM) of the protein with incorporated this compound in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O).
-
NMR Data Acquisition:
-
Acquire a set of standard 2D and 3D NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, NOESY, TOCSY).
-
Acquire a reference spectrum of the wild-type protein under identical conditions.
-
-
Data Analysis:
-
Assign the resonances of both the wild-type and the this compound-containing protein.
-
Compare the chemical shifts of the spectra. Significant perturbations in the chemical shifts of specific residues in the this compound variant can indicate their proximity to the incorporated probe.
-
Use the observed chemical shift perturbations as restraints in protein structure calculation software.
-
Section 6: Quantitative Data Summary
Due to the novelty of using this compound, specific quantitative data is scarce. The following table provides hypothetical data based on typical results for similar unnatural amino acids to serve as a guideline for expected outcomes.
| Parameter | In Vivo Incorporation | In Vitro Incorporation | Photo-Cross-linking | NMR Chemical Shift Perturbation |
| Incorporation Efficiency | 50-80% | >95% | N/A | >95% |
| Protein Yield (per L culture/reaction) | 1-5 mg | 0.1-0.5 mg | N/A | 0.5-2 mg |
| Cross-linking Yield | N/A | N/A | 5-20% | N/A |
| Max. Perturbation (ppm) | N/A | N/A | N/A | 0.1-0.3 ppm |
Section 7: Visualizations
Caption: Overall workflow for using this compound as a protein structure probe.
Caption: Pathway for in vivo incorporation of this compound.
Caption: Logical flow of a photo-cross-linking experiment.
Application Notes and Protocols: 2-Chlorohistidine as a Mechanism-Based Inactivator for Studying Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme mechanisms is fundamental to understanding biological processes and for the development of novel therapeutics. Active site histidine residues are crucial for the catalytic function of many enzymes, acting as general acids, general bases, or nucleophiles. The specific labeling and identification of these residues are therefore essential for elucidating catalytic mechanisms. 2-Chloro-L-histidine is a synthetic amino acid analog designed as a tool for the investigation of enzymes that utilize histidine in their active sites. This document provides detailed application notes and protocols for the use of 2-chlorohistidine as a mechanism-based inactivator to probe enzyme mechanisms.
Mechanism-based inactivators, or suicide substrates, are unreactive compounds that are converted into highly reactive species by the target enzyme's own catalytic mechanism. This reactive species then forms a covalent bond with an active site residue, leading to irreversible inactivation. The high specificity of this approach makes it a powerful tool for identifying active site residues and for the development of targeted inhibitors. While the use of this compound is a specialized application, the principles and protocols outlined here provide a framework for its application in studying relevant enzyme systems.
Principle of Action
This compound is proposed to act as a mechanism-based inactivator for enzymes that catalyze the oxidation of the histidine imidazole ring. The enzyme's catalytic machinery would abstract a proton from the imidazole ring, facilitating the elimination of the chloride ion. This elimination is hypothesized to generate a highly reactive Michael acceptor intermediate within the active site. This reactive intermediate can then be attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.
Applications
-
Identification of Active Site Histidine Residues: By virtue of its mechanism, this compound can be used to specifically label the catalytic histidine residue within an enzyme's active site. Subsequent proteolysis and mass spectrometry can then identify the modified amino acid.
-
Elucidation of Catalytic Mechanisms: The inactivation of an enzyme by this compound provides strong evidence for the involvement of a histidine residue in the catalytic mechanism and can help to infer the specific role of that residue.
-
Drug Discovery and Development: As a specific, irreversible inhibitor, the core structure of this compound can serve as a scaffold for the design of more potent and selective enzyme inhibitors for therapeutic applications.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for the inactivation of a model enzyme, "Histidine Oxidoreductase," by this compound. These values are provided as a reference for the type of data that can be obtained from the described protocols.
| Parameter | Value | Description |
| kinact | 0.2 min-1 | The maximum rate of inactivation at saturating concentrations of the inactivator. |
| KI | 50 µM | The concentration of the inactivator that gives half the maximum rate of inactivation. |
| Partition Ratio | 150 | The number of turnover events per inactivation event. |
Experimental Protocols
Protocol 1: Determination of Inactivation Kinetics (kinact and KI)
This protocol describes the determination of the kinetic parameters for the irreversible inactivation of an enzyme by this compound.
Materials:
-
Purified enzyme of interest (e.g., Histidine Oxidoreductase)
-
2-Chloro-L-histidine
-
Enzyme assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Substrate for the enzyme
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Enzyme Activity Assay:
-
Establish a standard activity assay for the target enzyme. This should be a continuous or stopped-time assay that allows for the measurement of initial reaction velocities.
-
Determine the Michaelis-Menten constant (Km) for the natural substrate to ensure that subsequent inhibition assays are performed at a substrate concentration well below Km.
-
-
Time-Dependent Inactivation:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a series of microcentrifuge tubes, pre-incubate the enzyme at a fixed concentration with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in the assay buffer. The final volume should be kept constant.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation mixture.
-
Immediately dilute the aliquot into the enzyme activity assay mixture containing the substrate. The dilution should be large enough (e.g., 100-fold) to prevent further significant inactivation during the activity measurement.
-
Measure the residual enzyme activity for each time point and each concentration of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.
-
The data for each concentration should yield a straight line, the slope of which is the apparent first-order rate constant of inactivation (kobs).
-
Plot the values of kobs against the corresponding concentrations of this compound.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the concentration of the inactivator at which the rate of inactivation is half-maximal.
-
[I] is the concentration of this compound.
-
-
The values of kinact and KI can be determined from a non-linear fit to this equation.
-
Protocol 2: Identification of the Modified Residue by Mass Spectrometry
This protocol outlines the steps to identify the specific amino acid residue of the target enzyme that is covalently modified by this compound.
Materials:
-
Enzyme inactivated with this compound (from Protocol 1)
-
Control (native) enzyme
-
Urea or Guanidine HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin (or other suitable protease)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Sample Preparation:
-
Incubate the target enzyme with a molar excess of this compound to ensure complete inactivation.
-
Remove excess, unreacted this compound by dialysis or buffer exchange chromatography.
-
As a control, prepare a sample of the native enzyme that has not been treated with the inactivator.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the inactivated and control enzyme samples in a solution containing 8 M urea or 6 M guanidine HCl.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 1 hour.
-
-
Proteolytic Digestion:
-
Dilute the samples with buffer to reduce the concentration of urea to less than 1 M or guanidine HCl to less than 0.6 M.
-
Add trypsin at an enzyme-to-substrate ratio of approximately 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the peptide mixtures with TFA.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the peptide maps of the inactivated and control enzyme digests.
-
Look for a peptide in the inactivated sample that has a mass shift corresponding to the addition of the this compound moiety minus HCl (C6H6N3O2, mass increase of 152.04 Da).
-
Perform tandem MS (MS/MS) on the modified peptide to determine its amino acid sequence and pinpoint the exact site of modification. The fragmentation pattern will reveal the specific amino acid residue to which the inactivator is attached.
-
Visualizations
Caption: Proposed mechanism of enzyme inactivation by this compound.
Caption: Workflow for studying enzyme mechanisms using this compound.
Application Notes and Protocols for 2-Chlorohistidine in Bioconjugation
A comprehensive search of the scientific literature and available technical documentation did not yield specific application notes, detailed protocols, or quantitative data regarding the use of 2-chlorohistidine as a distinct intermediate for bioconjugation reactions. This suggests that this compound is not a commonly employed reagent for this purpose, or its use is not well-documented in publicly accessible resources. The inherent reactivity of the histidine imidazole ring is typically exploited through other chemical strategies for site-selective modification.
While direct protocols for this compound are unavailable, this document provides an overview of established and emerging methods for the chemical modification of histidine residues in peptides and proteins. This information is intended to offer researchers, scientists, and drug development professionals alternative approaches for achieving site-selective bioconjugation at histidine.
Alternative Strategies for Histidine Bioconjugation
The unique properties of the histidine side chain, including its aromaticity, pKa near physiological pH, and metal-coordinating ability, make it an attractive target for selective modification.[1][2][3] Several strategies have been developed to leverage these features for bioconjugation.
Nucleophilic Substitution at the Imidazole Nitrogen
One common approach involves the reaction of the nucleophilic imidazole nitrogen (N-π or N-τ) with electrophilic reagents.
-
Thiophosphorodichloridate Reagents: These reagents mimic post-translational histidine phosphorylation, enabling fast and selective labeling of histidine residues under mild conditions.[2][4] Payloads can be introduced via copper-assisted alkyne-azide cycloaddition (CuAAC) chemistry.[2]
-
Visible-Light-Promoted Thioacetal Activation: This method utilizes a visible-light-driven activation of a thioacetal to generate a thionium intermediate that efficiently reacts with the imidazole N3 of histidine under biocompatible conditions.[5][6][7][8]
Radical-Mediated C-H Functionalization
Recent advances have focused on the direct functionalization of the imidazole ring's carbon atoms.
-
Visible-Light-Promoted C-H Alkylation: Using 4-alkyl-1,4-dihydropyridine reagents under visible light, this method achieves chemoselective C-H alkylation of the C2 position of the imidazole ring via a Minisci-type reaction pathway.[3]
Metal-Directed Labeling
The metal-coordinating properties of histidine can be exploited for targeted modification.
-
His-Tag Labeling: Engineered polyhistidine tags (His-tags), commonly used for protein purification, can serve as specific sites for bioconjugation.[9][10][11] For instance, bis-alkylation reagents can be used to PEGylate proteins at a His-tag.[9][10]
Experimental Considerations for Histidine Modification
Successful site-selective modification of histidine requires careful optimization of reaction conditions to avoid non-specific labeling of other nucleophilic residues like lysine and cysteine.
General Protocol Outline for a Typical Histidine Modification Experiment:
-
Protein Preparation: The target protein is buffer-exchanged into a suitable reaction buffer (e.g., HEPES, phosphate buffer) at a specific pH. The choice of pH is critical as it influences the protonation state and nucleophilicity of the histidine imidazole ring.
-
Reagent Preparation: The modifying reagent is dissolved in a compatible solvent (e.g., DMSO, DMF) to prepare a stock solution.
-
Conjugation Reaction: The reagent stock solution is added to the protein solution at a defined molar excess. The reaction is typically incubated at a controlled temperature (e.g., room temperature) for a specific duration.
-
Quenching: The reaction may be stopped by adding a quenching reagent or by immediate purification.
-
Purification: The resulting bioconjugate is purified from excess reagents and unreacted protein using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Characterization: The purified conjugate is characterized using techniques like SDS-PAGE, mass spectrometry (to confirm the modification and its location), and functional assays (to assess the impact of the modification on protein activity).
Visualization of Bioconjugation Concepts
Below are diagrams illustrating the general concepts of bioconjugation and a hypothetical workflow for a histidine modification experiment.
Caption: A generalized workflow for a bioconjugation reaction.
Caption: A typical experimental workflow for histidine modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. [PDF] Histidine-specific bioconjugation via visible-light-promoted thioacetal activation | Semantic Scholar [semanticscholar.org]
- 6. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective protein conjugation at histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective chemical modification of poly-His tagged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Isolation of 2-Chlorohistidine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins by chlorination, particularly the formation of 2-chlorohistidine, is an emerging area of interest in biomedical research. This modification, often resulting from the activity of myeloperoxidase in inflammatory settings, can alter protein structure and function, potentially contributing to disease pathogenesis. The ability to purify and isolate proteins containing this compound is crucial for understanding their biological roles and for the development of novel therapeutics.
These application notes provide a detailed overview of a proposed workflow for the enrichment and characterization of this compound-containing proteins. As no standardized method currently exists, this document outlines a strategy combining immunoaffinity purification with advanced mass spectrometry techniques.
Core Challenges
The primary challenge in isolating this compound-containing proteins lies in the low abundance of this specific modification and the lack of commercially available reagents for its selective capture. Therefore, a robust and specific enrichment strategy is paramount.
Proposed Workflow Overview
The recommended workflow involves three main stages:
-
Generation of a specific anti-2-chlorohistidine antibody: This is the cornerstone of the purification strategy.
-
Immunoaffinity purification of this compound-containing proteins/peptides: This step utilizes the generated antibody to selectively capture the target molecules.
-
Mass spectrometry-based identification and validation: This final stage confirms the presence and location of the this compound modification.
Caption: Overall workflow for the purification and analysis of this compound proteins.
Data Presentation
Table 1: Key Parameters for Anti-2-Chlorohistidine Antibody Production
| Parameter | Recommendation | Rationale |
| Immunogen | Synthetic peptide containing this compound | Elicits a specific immune response to the modification. |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | High immunogenicity increases antibody production.[1] |
| Conjugation Method | Glutaraldehyde or MBS crosslinking | Covalently links the peptide to the carrier protein.[1] |
| Host Animal | Rabbit | Produces a high titer of polyclonal antibodies.[1] |
| Immunization Schedule | Primary immunization followed by 3-4 booster injections | Maximizes the antibody response. |
| Antibody Purification | Peptide affinity chromatography | Isolates antibodies specific to the this compound peptide.[2] |
Table 2: Quantitative Parameters for Mass Spectrometry Analysis
| Parameter | Typical Value/Setting | Purpose |
| LC Column | C18 reversed-phase | Separation of peptides based on hydrophobicity.[3] |
| Gradient Length | 60-120 minutes | Ensures adequate separation of complex peptide mixtures.[4] |
| MS1 Resolution | > 60,000 | Accurate mass measurement of precursor ions. |
| MS2 Fragmentation | HCD or CID | Fragmentation of peptides for sequencing.[3] |
| Mass Shift for 2-Cl-His | +33.96 Da (for Chlorine-35) | Specific mass addition to look for in the data. |
Experimental Protocols
Protocol 1: Generation of Anti-2-Chlorohistidine Antibody
This protocol outlines the steps for producing a polyclonal antibody specific for this compound.
1. Peptide Synthesis and Conjugation 1.1. Synthesize a peptide of 10-15 amino acids containing a central this compound residue. A terminal cysteine can be added for specific conjugation chemistries. 1.2. Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)).[1] 1.3. Purify the peptide-KLH conjugate by dialysis to remove unreacted peptide and crosslinker.
2. Animal Immunization 2.1. Emulsify the peptide-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for boosters). 2.2. Immunize rabbits with the emulsified antigen according to a standard immunization schedule (e.g., subcutaneous injections every 2-3 weeks). 2.3. Collect test bleeds to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA) with the unconjugated this compound peptide as the coating antigen.
3. Antibody Purification 3.1. Once a high antibody titer is achieved, collect a terminal bleed. 3.2. Prepare an affinity column by coupling the synthetic this compound peptide to a solid support (e.g., NHS-activated agarose beads). 3.3. Pass the rabbit serum over the affinity column. 3.4. Wash the column extensively with a binding buffer (e.g., PBS) to remove non-specific proteins. 3.5. Elute the specific antibodies using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5). 3.6. Characterize the purified antibody for its specificity and sensitivity.
Caption: Workflow for generating a this compound-specific antibody.
Protocol 2: Immunoaffinity Purification of this compound Proteins
This protocol describes the use of the purified anti-2-chlorohistidine antibody to enrich for target proteins from a complex biological sample.
1. Antibody Immobilization 1.1. Covalently couple the purified anti-2-chlorohistidine antibody to a solid support, such as magnetic beads or agarose resin, using a standard crosslinking chemistry (e.g., NHS-ester).
2. Sample Preparation 2.1. Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. 2.2. Clarify the lysate by centrifugation to remove cellular debris. 2.3. Determine the protein concentration of the supernatant.
3. Immunoprecipitation 3.1. Pre-clear the protein lysate by incubating with control beads (without the specific antibody) to reduce non-specific binding. 3.2. Incubate the pre-cleared lysate with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation. 3.3. Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
4. Washing 4.1. Wash the beads 3-5 times with a stringent wash buffer (e.g., lysis buffer with increased salt concentration) to remove non-specifically bound proteins.
5. Elution 5.1. Elute the bound proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or a peptide elution if a specific epitope was used for antibody generation. 5.2. Immediately neutralize the eluate. 5.3. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry.
Caption: Immunoaffinity purification workflow.
Protocol 3: Mass Spectrometry Analysis of Enriched Proteins
This protocol details the steps for identifying the enriched proteins and confirming the this compound modification.
1. Sample Preparation for Mass Spectrometry 1.1. Perform an in-solution or in-gel tryptic digest of the eluted proteins. 1.2. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. 1.3. Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 2.1. Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.[3] 2.2. Separate the peptides using a reversed-phase liquid chromatography gradient. 2.3. Acquire MS/MS spectra using a data-dependent acquisition (DDA) method, prioritizing precursor ions for fragmentation.
3. Data Analysis 3.1. Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). 3.2. Include this compound as a variable modification in the search parameters. The mass shift for chlorine will depend on the isotope (+33.96 Da for ³⁵Cl and +35.96 Da for ³⁷Cl). 3.3. Manually validate the peptide-spectrum matches for peptides identified with the this compound modification to ensure high confidence in the identification. Look for the characteristic isotopic pattern of chlorine in the precursor ion and fragment ions containing the modification.
Caption: Mass spectrometry analysis workflow.
Conclusion
The purification and isolation of this compound-containing proteins present a significant challenge but are achievable through a carefully designed workflow. The generation of a highly specific antibody is the most critical step, enabling the effective enrichment of these low-abundance modified proteins. Subsequent analysis by high-resolution mass spectrometry is essential for the definitive identification and site-localization of the this compound modification. This combined approach provides a powerful tool for researchers to investigate the role of protein chlorination in health and disease.
References
Troubleshooting & Optimization
Stability of 2-Chlorohistidine under different pH and temperature conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Chlorohistidine under various experimental conditions. Researchers, scientists, and drug development professionals can use this information to design and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is expected to be relatively stable as a solid when stored under dry and ambient conditions, protected from light. However, in solution, its stability is highly dependent on the pH and the presence of other reactive species. The imidazole ring of histidine has a pKa of approximately 6.0, meaning its protonation state, and thus reactivity, will change significantly around this pH[1].
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH.
-
Neutral Conditions (pH 6-8): Around neutral pH, the imidazole ring will exist in both protonated and deprotonated forms. This pH range is generally considered to be where many biological molecules exhibit optimal stability. However, the presence of the electron-withdrawing chlorine atom may alter the reactivity of the imidazole ring.
-
Alkaline Conditions (pH > 8): In basic solutions, the imidazole ring is deprotonated. Similar to acidic conditions, extreme basicity can promote the hydrolysis of the chloro-substituent, although the exact kinetics are not well-documented for this specific molecule.
Q3: What is the impact of elevated temperature on the stability of this compound?
A3: Increased temperature is expected to accelerate the degradation of this compound in solution across all pH ranges. Thermal degradation can lead to various breakdown products. For many organic molecules, a 10°C increase in temperature can lead to a significant increase in the rate of degradation. It is crucial to conduct temperature stress studies to determine the optimal storage and handling temperatures for your specific application.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the chemistry of histidine and halogenated aromatic compounds. These may include:
-
Hydrolysis: Replacement of the chlorine atom with a hydroxyl group to form 2-hydroxyhistidine.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.
-
Decarboxylation: Loss of the carboxyl group, particularly at elevated temperatures.
-
Ring Opening: Under harsh conditions, the imidazole ring structure may be compromised.
Q5: What analytical methods are recommended for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound. A well-developed HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its degradation over time. UV detection is typically suitable for aromatic compounds like this compound. Mass spectrometry (LC-MS) can be a powerful tool for identifying the structure of unknown degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of this compound in solution. | 1. pH of the solution is outside the optimal stability range.2. The solution is exposed to light.3. The storage temperature is too high.4. Presence of catalytic impurities (e.g., metal ions). | 1. Prepare fresh solutions and carefully buffer the pH to the desired range. Conduct a pH stability study to determine the optimal pH.2. Store solutions in amber vials or protect from light.3. Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and minimize time at room temperature.4. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | 1. Complex degradation is occurring, forming multiple byproducts.2. The analytical method is not specific enough.3. Contamination of the sample or mobile phase. | 1. Perform forced degradation studies under controlled conditions (see Experimental Protocols) to systematically identify degradation products.2. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation.3. Prepare fresh mobile phase, clean the HPLC system, and re-run the analysis with a fresh sample. |
| Inconsistent stability results between experiments. | 1. Variability in sample preparation (e.g., pH, concentration).2. Inconsistent storage and handling conditions.3. Issues with the analytical instrument. | 1. Standardize the sample preparation protocol and ensure accurate and consistent preparation for each experiment.2. Maintain strict control over temperature, light exposure, and storage duration for all samples.3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |
Summary of Expected Stability Data (Hypothetical)
The following table is a hypothetical representation based on general chemical principles and is intended to guide experimental design. Actual stability will depend on the specific experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradants |
| pH | Acidic (pH 2) | Low to Moderate | 2-Hydroxyhistidine, other hydrolysis products |
| Neutral (pH 7) | Moderate to High | Oxidative products (if exposed to air/light) | |
| Basic (pH 10) | Low to Moderate | 2-Hydroxyhistidine, other hydrolysis products | |
| Temperature | 4°C | High | Minimal degradation |
| 25°C (Room Temp) | Moderate | Gradual degradation over time | |
| 40°C | Low | Accelerated degradation | |
| Light | Protected from light | Higher | - |
| Exposed to UV light | Low | Photodegradation products |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphate or other suitable buffer components
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven/water bath
-
Photostability chamber
2. Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/co-solvent mixture).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, using 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial.
-
Incubate in an oven at an elevated temperature (e.g., 60°C, 80°C).
-
Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.
-
Also, perform thermal degradation on the solid compound.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
4. Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship between experimental factors and the stability of this compound.
References
Technical Support Center: Synthesis of 2-Chlorohistidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 2-chlorohistidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound is complicated by several factors:
-
Low Reactivity: The imidazole ring of histidine is less reactive towards chlorination compared to other chlorine-reactive amino acids like tyrosine.[1][2]
-
Byproduct Formation: The reaction of histidine with chlorinating agents is often unselective, leading to a mixture of products. The major byproducts include 2-oxohistidine and β-cyanoalanine.[1][3] Under extended reaction times, β-cyanoalanine can become the dominant product.[1][3]
-
Low Yield of this compound: Consequently, the yield of the desired this compound is often low, with maximum yields reported to be around 5%.[3]
-
Instability of Intermediates: The initial reaction involves the formation of a reversible chloramine intermediate on the imidazole ring, which may not efficiently convert to the stable this compound.[2][4]
-
Racemization: As with many reactions involving amino acids, there is a risk of racemization, especially if the reaction conditions are not carefully controlled.
Q2: What are the common byproducts in this compound synthesis and how can they be minimized?
The most common byproducts are 2-oxohistidine and β-cyanoalanine.[1][3] Minimizing their formation is a key challenge.
-
β-cyanoalanine: This byproduct becomes significant with longer reaction times.[1][3] Therefore, careful monitoring of the reaction progress and quenching it at the optimal time is crucial.
-
2-oxohistidine: The formation of this byproduct suggests over-oxidation. Using a mild chlorinating agent and carefully controlling the stoichiometry of the reagents can help reduce its formation.
Q3: Why is my yield of this compound consistently low?
Low yields are a known issue in this compound synthesis.[3] Several factors can contribute to this:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to pH, temperature, and the choice of chlorinating agent.
-
Byproduct Formation: As mentioned, a significant portion of the starting material is converted into undesired byproducts.[1][3]
-
Purification Losses: Separating this compound from the starting material and byproducts can be challenging and may lead to significant losses.
Q4: Can I use protecting groups to improve the selectivity of the chlorination?
Yes, using protecting groups for the α-amino and carboxyl groups of histidine is a standard strategy to prevent unwanted side reactions at these positions. This allows the chlorination to be directed towards the imidazole ring. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxyl group is often protected as a methyl or ethyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Chlorinating agent is inactive.2. Reaction temperature is too low.3. Incorrect pH of the reaction mixture. | 1. Use a fresh batch of the chlorinating agent (e.g., N-chlorosuccinimide).2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Adjust the pH to the optimal range for the specific chlorinating agent. The reaction of hypochlorous acid with N-acetyl-histidine has been studied at pH 7.4. |
| Multiple spots on TLC/LC-MS, indicating a mixture of products | 1. Unselective chlorination.2. Reaction time is too long, leading to byproduct formation.3. Over-oxidation of the imidazole ring. | 1. Screen different chlorinating agents (e.g., N-chlorosuccinimide, trichloroisocyanuric acid) to find one with better selectivity.2. Perform a time-course study to identify the optimal reaction time that maximizes the yield of this compound while minimizing byproducts.3. Use a milder chlorinating agent or reduce the stoichiometry of the current one. |
| Difficulty in purifying the product | 1. Similar polarities of the product, starting material, and byproducts.2. Product instability during purification. | 1. Employ advanced chromatographic techniques such as preparative HPLC with a suitable column and mobile phase.2. Consider derivatization of the crude product to alter its properties for easier separation, followed by deprotection.3. Perform purification at low temperatures to minimize degradation. |
| Evidence of racemization in the final product | 1. Harsh reaction or work-up conditions (e.g., strong acid or base, high temperature). | 1. Use milder reaction conditions.2. Avoid extremes of pH during work-up and purification.3. Analyze the enantiomeric purity of the product using a chiral column on HPLC. |
Quantitative Data Summary
The following table summarizes the reported yields of major products from the chlorination of histidine derivatives. Note that these values are from studies focused on disinfection byproduct formation and may not represent optimized synthetic yields.
| Product | Molar Yield (%) | Reaction Conditions | Reference |
| This compound | ~5 (maximum) | Reaction of peptide-bound histidine with hypochlorous acid. | [3] |
| β-Cyanoalanine | ~50 (after 1 day) | Reaction of peptide-bound histidine with hypochlorous acid. | [1][3] |
Experimental Protocol (Representative)
Synthesis of Nα-Boc-2-chloro-L-histidine methyl ester
-
Protection of L-histidine:
-
Suspend L-histidine (1 eq.) in methanol and cool to 0 °C.
-
Add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.
-
Dissolve the product in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and sodium bicarbonate (3 eq.).
-
Stir at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain Nα-Boc-L-histidine methyl ester.
-
-
Chlorination:
-
Dissolve Nα-Boc-L-histidine methyl ester (1 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C.
-
Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed or the desired product concentration is maximized, quench the reaction with a solution of sodium thiosulfate.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate Nα-Boc-2-chloro-L-histidine methyl ester.
-
-
Deprotection (if required):
-
The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.
-
The methyl ester can be hydrolyzed using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Artifactual Formation of 2-Chlorohistidine During Sample Preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the artifactual formation of 2-chlorohistidine in protein samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its artifactual formation a concern?
This compound is a post-translational modification (PTM) where a chlorine atom is added to the imidazole ring of a histidine residue. While this modification can occur in vivo due to inflammatory processes, its unintended, or "artifactual," formation during sample preparation is a significant concern. This artifact can interfere with the accurate identification and quantification of proteins and their native PTMs, potentially leading to misinterpretation of biological data.
Q2: What is the primary cause of artifactual this compound formation in the laboratory?
The most common culprit for artifactual chlorination is exposure of protein samples to hypochlorous acid (HOCl) or other sources of reactive chlorine. A primary source of HOCl in a laboratory setting is residual sodium hypochlorite (NaOCl) from bleach, which is widely used for disinfection and decontamination.
Q3: How can bleach residue contaminate my samples?
Bleach contamination can be insidious and occur through various means:
-
Improperly rinsed labware: Glassware, plastic tubes, and pipette tips that have been decontaminated with bleach but not thoroughly rinsed with high-purity water can retain trace amounts of hypochlorite.
-
Contaminated water sources: While less common with modern water purification systems, tap water or improperly maintained deionized water systems could potentially contain residual chlorine.
-
Aerosolized bleach: Use of bleach in close proximity to where samples are being handled can lead to aerosolized droplets contaminating surfaces, equipment, and even open sample tubes.
Q4: Are there other potential sources of chlorine contamination?
While bleach is the most frequent source, other reagents or environmental factors could potentially introduce reactive chlorine, although this is less documented. It is crucial to assess all reagents and materials used in the sample preparation workflow for potential chlorine content.
Troubleshooting Guide: Identifying and Preventing Artifactual this compound
This guide provides a systematic approach to investigate and mitigate the artifactual formation of this compound in your experiments.
Issue 1: Suspected Artifactual Chlorination in Mass Spectrometry Data
Symptoms:
-
Unexpected mass shifts of +34 Da (or +33.96 Da for high-resolution instruments) on histidine-containing peptides, corresponding to the addition of a chlorine atom.
-
The characteristic isotopic pattern of chlorine (a 3:1 ratio of 35Cl to 37Cl) is observed in the mass spectrum of the modified peptide.
-
Modification is observed in negative control samples or across multiple, unrelated experiments.
Troubleshooting Steps:
-
Verify the mass shift and isotopic pattern:
-
Carefully examine the mass spectra of suspected peptides. The mass difference between the isotopic peaks of a chlorinated peptide will be approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the monoisotopic peak.
-
-
Review your lab's decontamination procedures:
-
Interview lab personnel to understand how and when bleach is used for cleaning and decontamination of benchtops, equipment, and labware.
-
Assess the rinsing procedures for labware after bleach treatment. A high number of rinses with high-purity water (e.g., Milli-Q or equivalent) is essential.
-
-
Analyze a "blank" sample:
-
Prepare a sample with a known, pure protein (e.g., BSA) using the exact same workflow, reagents, and labware as your experimental samples.
-
Analyze this blank sample by mass spectrometry. The presence of chlorinated peptides would strongly indicate a source of contamination within your sample preparation process.
-
Issue 2: Preventing Artifactual Chlorination
Preventative Measures:
-
Dedicated Labware: If possible, maintain a dedicated set of glassware and plasticware for sensitive proteomics experiments that is never exposed to bleach.
-
Thorough Rinsing: If bleach decontamination is unavoidable, implement a stringent rinsing protocol. This should involve multiple, sequential rinses with high-purity water.
-
Alternative Decontamination Methods: For surfaces and equipment, consider using 70% ethanol or other non-chlorine-based disinfectants where appropriate.
-
Reagent Quality Control: Use high-purity, mass spectrometry-grade reagents and water to minimize the risk of contaminants.
-
Good Laboratory Practices: Avoid preparing samples in areas where bleach has been recently used. Ensure adequate ventilation to dissipate any potential aerosols.
Experimental Protocols & Data
Protocol 1: Mass Spectrometric Identification of this compound
-
Sample Preparation: Perform your standard protein digestion protocol (e.g., in-solution or in-gel digestion with trypsin).
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Set the data acquisition method to include a variable modification of +33.96 Da on histidine residues.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides.
-
Filter the results for peptides identified with the +33.96 Da modification on histidine.
-
Manually inspect the MS/MS spectra of the identified chlorinated peptides to confirm the fragmentation pattern. The presence of immonium ions and b- and y-ions containing the modified histidine will provide evidence for the modification site.
-
Quantitative Data: Reactivity of Histidine with Hypochlorous Acid
The reaction between histidine and hypochlorous acid is rapid. The table below summarizes the second-order rate constants for the reaction of HOCl with the side chains of several amino acids, highlighting the high reactivity of histidine.
| Amino Acid Side Chain | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-acetyl-methionine | 3.8 x 10⁷ |
| N-acetyl-cysteine | 3.0 x 10⁷ |
| N-acetyl-histidine | 1.0 x 10⁵ |
| N-acetyl-tryptophan | 1.1 x 10⁴ |
| N-acetyl-lysine | 5.0 x 10³ |
| N-acetyl-tyrosine | 44 |
| N-acetyl-arginine | 26 |
Data adapted from Pattison and Davies (2001).
This high reactivity underscores the importance of even minute chlorine contamination, as the reaction can proceed quickly and efficiently, leading to significant artifactual modification.
Visualizations
Mechanism of Artifactual this compound Formation
The following diagram illustrates the proposed mechanism for the reaction of hypochlorous acid (HOCl) with the imidazole ring of a histidine residue, resulting in the formation of this compound.
Technical Support Center: Optimizing Mass Spectrometry for 2-Chlorohistidine Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the identification of 2-Chlorohistidine.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters to consider for this compound analysis?
A1: For initial analysis of this compound using electrospray ionization (ESI) in positive ion mode, a good starting point for key parameters is outlined below. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Suggested Starting Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Energy (for MS/MS) | 15 - 30 eV (for precursor ion) |
Q2: What is the expected fragmentation pattern for this compound in MS/MS analysis?
A2: Due to the presence of a chlorine atom, the fragmentation of this compound will exhibit a characteristic isotopic pattern.[1][2][3] The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1.[3] This results in an M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak.
Common fragmentation pathways for halogenated and modified amino acids involve neutral losses and characteristic product ions. For this compound, expect to see:
-
Neutral loss of HCl: A common fragmentation for chlorinated compounds.
-
Loss of the carboxyl group: Loss of CO₂ (44 Da).
-
Cleavage of the imidazole ring: Producing characteristic ring fragments.
-
Alpha cleavage: Breakage of the bond adjacent to the chlorine atom.[2][4]
Q3: Is derivatization necessary for the analysis of this compound by LC-MS?
A3: Derivatization is not always necessary for amino acid analysis by LC-MS, especially with modern sensitive instrumentation.[5][6] Direct analysis is often possible.[6] However, derivatization can be employed to improve chromatographic separation and enhance ionization efficiency, particularly if you are experiencing issues with sensitivity or peak shape.[5][7] Common derivatization reagents for amino acids include those that target the amino group.
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Peak Detected for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Parameters | Systematically optimize the capillary voltage, cone voltage, and source/desolvation temperatures. |
| Incorrect Ionization Mode | Although ESI positive mode is a good starting point, try ESI negative mode as well. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of this compound. |
| Matrix Effects | Dilute the sample or use a more effective sample preparation method (e.g., solid-phase extraction) to reduce ion suppression. |
| Low Abundance | Consider concentrating the sample or using a derivatization strategy to enhance the signal.[7] |
Problem 2: Inaccurate Mass Measurement
| Possible Cause | Suggested Solution |
| Mass Spectrometer Not Calibrated | Perform a mass calibration using a suitable standard for your mass range. |
| Interfering Compounds | Improve chromatographic separation to resolve this compound from isobaric interferences. |
| High Background Noise | Clean the ion source and check for leaks in the system. |
Problem 3: Unstable Spray or Signal Fluctuations
| Possible Cause | Suggested Solution |
| Clogged Emitter | Clean or replace the ESI needle. |
| Inconsistent Solvent Flow | Check the LC pump for pressure fluctuations and ensure mobile phases are properly degassed. |
| Air Bubbles in the System | Purge the LC system to remove any trapped air bubbles. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Fluids
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Generic LC-MS/MS Method for Modified Amino Acid Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use the parameters from FAQ Q1 as a starting point and acquire data in both full scan and product ion scan modes.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Improving the selectivity of 2-Chlorohistidine-specific antibodies
Welcome to the technical support center for 2-Chlorohistidine-specific antibodies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the high selectivity of their antibodies.
Frequently Asked Questions (FAQs)
Q1: My this compound (2-Cl-His) specific antibody shows high background signal in my ELISA. What are the possible causes and solutions?
A1: High background in an ELISA can be caused by several factors. A primary concern with 2-Cl-His antibodies is cross-reactivity with unmodified histidine. Here are some common causes and troubleshooting steps:
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Cross-reactivity with Histidine: The antibody may be binding to native histidine residues in your sample or on your blocking proteins.
-
Solution: Perform a competitive ELISA to quantify the degree of cross-reactivity. Increase the stringency of your wash steps by adding a mild detergent like Tween-20 and increasing the salt concentration in your wash buffer.
-
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate.
-
Solution: Try different blocking agents, such as Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking step is performed for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Q2: How can I confirm the specificity of my monoclonal antibody for this compound over native Histidine?
A2: Validating the specificity of your antibody is crucial. A competitive ELISA is the most common and effective method for this.[1] You can also use techniques like Surface Plasmon Resonance (SPR) for a more in-depth analysis of binding kinetics.
-
Competitive ELISA: In this assay, you pre-incubate your antibody with varying concentrations of free this compound or free Histidine before adding the mixture to a plate coated with a 2-Cl-His-conjugated protein. If the antibody is specific, this compound will outcompete the coated antigen for antibody binding, leading to a decrease in signal. The effect of Histidine should be significantly less pronounced.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) of your antibody to both 2-Cl-His and Histidine immobilized on a sensor chip.[2][3][4][5] This will provide quantitative data on the affinity and selectivity of your antibody.
Q3: I am developing a 2-Cl-His specific antibody. What strategies can I use during antibody development to improve its selectivity?
A3: Improving selectivity starts with the initial stages of antibody development.
-
Antigen Design: The design of the immunogen is critical. Use a short peptide containing the 2-Cl-His modification for immunization.[6] This will help to focus the immune response on the modified residue.
-
Screening Cascade: During the hybridoma screening process, implement a multi-step screening strategy. First, screen for clones that bind to the 2-Cl-His peptide. Then, counterscreen these positive clones against the corresponding unmodified histidine peptide. Only select the clones that show strong binding to the 2-Cl-His peptide and minimal to no binding to the histidine peptide.
-
Affinity Maturation and Engineering: If initial selectivity is low, you can use techniques like site-directed mutagenesis to alter the amino acids in the antibody's complementarity-determining regions (CDRs) to enhance binding to 2-Cl-His and/or reduce binding to histidine.
Troubleshooting Guides
Problem 1: Low Signal or No Signal in Western Blot
| Possible Cause | Recommended Solution |
| Antibody not optimized for Western Blot | Not all antibodies work in all applications. Check the manufacturer's datasheet for validated applications. If not validated, you may need to perform your own optimization. |
| Poor transfer of protein to membrane | Verify transfer efficiency by staining the gel with Coomassie Blue after transfer and/or staining the membrane with Ponceau S. |
| Insufficient antigen | Load a higher amount of protein lysate. Use a positive control (a sample known to contain 2-Cl-His) to ensure the target is present. |
| Suboptimal antibody dilution | Perform a titration of the primary antibody to find the optimal concentration. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the isotype of your primary antibody and is from a different host species. |
Problem 2: High Cross-Reactivity with Histidine in Immunoassays
| Possible Cause | Recommended Solution |
| Inherent property of the antibody | The antibody may have a low affinity for 2-Cl-His and a comparable affinity for histidine. |
| Suboptimal assay conditions | The buffer composition, pH, or temperature may favor non-specific binding. |
| Solutions: | |
| Competitive ELISA Analysis | Quantify the cross-reactivity using a competitive ELISA (see protocol below). This will provide a clear measure of selectivity. |
| Affinity Chromatography Purification | Purify the antibody using an affinity column with immobilized 2-Cl-His peptide. This will enrich for the antibody population with the highest affinity for the target. |
| Assay Optimization | Optimize blocking buffers, wash conditions (increase salt concentration and/or add detergent), and antibody concentrations to minimize non-specific binding. |
Experimental Protocols & Data
Data Presentation: Example Selectivity Data
The following tables present hypothetical but realistic data for a highly selective vs. a poorly selective this compound-specific antibody.
Table 1: Competitive ELISA Data (IC50 Values)
| Antibody | Competitor: this compound (IC50) | Competitor: Histidine (IC50) | Selectivity Ratio (IC50 His / IC50 2-Cl-His) |
| Ab-A (High Selectivity) | 10 nM | > 10,000 nM | > 1000 |
| Ab-B (Low Selectivity) | 50 nM | 500 nM | 10 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data (KD Values)
| Antibody | Ligand: 2-Cl-His Peptide (KD) | Ligand: Histidine Peptide (KD) | Selectivity Ratio (KD His / KD 2-Cl-His) |
| Ab-A (High Selectivity) | 1.5 x 10-9 M | 2.0 x 10-6 M | ~1333 |
| Ab-B (Low Selectivity) | 8.0 x 10-8 M | 9.5 x 10-7 M | ~12 |
Experimental Protocols
Protocol 1: Competitive ELISA for Selectivity Assessment
This protocol is designed to determine the selectivity of a this compound-specific antibody by assessing its binding in the presence of competing free this compound and free Histidine.
Materials:
-
96-well microplate
-
2-Cl-His-conjugated protein (e.g., 2-Cl-His-BSA)
-
This compound-specific primary antibody
-
Free this compound and L-Histidine
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 2-Cl-His-conjugated protein (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block the plate with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of free this compound and free L-Histidine in Blocking Buffer.
-
In separate tubes, mix the diluted competitors with the primary antibody (at a pre-determined optimal concentration).
-
Incubate the antibody-competitor mixtures for 1 hour at room temperature.
-
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 for both this compound and Histidine.
Visualizations
Caption: Workflow for Competitive ELISA to assess antibody selectivity.
Caption: Troubleshooting logic for high background signal in immunoassays.
References
- 1. ELISA - Wikipedia [en.wikipedia.org]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. Mastering Post-Translational Modifications | Rockland [rockland.com]
Technical Support Center: Analysis of 2-Chlorohistidine in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work involving the degradation of 2-Chlorohistidine.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in biological samples?
While direct enzymatic pathways for this compound degradation in mammalian systems are not extensively documented, a primary proposed pathway is enzymatic dechlorination to histidine. This is analogous to the metabolism of other chlorinated amino acids, such as 3-chlorotyrosine, which undergoes significant dechlorination in vivo. Further degradation would then likely follow the known metabolic pathways of histidine.
Q2: What are the potential degradation products of this compound I should be looking for?
Based on analogous pathways, the primary degradation product is expected to be histidine . Other potential metabolites could arise from the standard degradation of histidine itself. It is also possible that under certain conditions, other minor chlorinated metabolites could be formed.
Q3: How can I ensure the stability of this compound in my biological samples during collection and storage?
To minimize artificial degradation, it is crucial to handle and store biological samples appropriately.[1][2] General best practices include:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice or at 4°C during processing.
-
Long-term Storage: For long-term storage, freeze samples at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.[1]
-
Use of Stabilizers: Depending on the sample matrix and analytical method, the addition of antioxidants or enzyme inhibitors may be considered to prevent in-vitro degradation.
Q4: What are the most common issues when analyzing this compound by LC-MS/MS?
Common challenges in the LC-MS/MS analysis of halogenated compounds like this compound include:
-
Matrix Effects: Ion suppression or enhancement from components in the biological matrix can affect quantification.
-
Poor Peak Shape: Halogenated compounds can sometimes exhibit poor chromatographic peak shape.
-
In-source Fragmentation or Adduct Formation: The chlorine atom can influence ionization efficiency and fragmentation patterns.
-
Carryover: Analytes can adsorb to parts of the LC system, leading to carryover between injections.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Degradation during sample preparation | - Keep samples on ice throughout the extraction process.- Minimize the time between sample collection, processing, and analysis.- Evaluate the pH of your extraction buffers; extreme pH can sometimes promote degradation. |
| Instability in the autosampler | - Use a cooled autosampler (e.g., 4°C).- Reduce the residence time of samples in the autosampler by optimizing the injection sequence. |
| Inefficient extraction | - Optimize the protein precipitation solvent (e.g., try different ratios of acetonitrile or methanol).- Consider solid-phase extraction (SPE) for cleaner samples and potentially higher recovery. |
| Adsorption to labware | - Use low-adsorption polypropylene tubes and plates.- Silanize glassware if it must be used. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Matrix effects | - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.- If a SIL-IS is not available, use a structural analog as an internal standard.- Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.- Optimize sample cleanup to remove interfering matrix components (e.g., using SPE or liquid-liquid extraction). |
| Inconsistent sample collection/handling | - Standardize your sample collection and processing protocol.- Ensure consistent timing and temperature for all sample handling steps. |
| Instrumental variability | - Check for leaks in the LC system.- Ensure the autosampler is injecting consistent volumes.- Clean the mass spectrometer ion source. |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step |
| Column degradation | - Use a guard column to protect the analytical column.- Flush the column with an appropriate solvent series after each batch of samples. |
| Inappropriate mobile phase | - Adjust the mobile phase pH.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Consider a different column chemistry (e.g., HILIC if reverse-phase is problematic). |
| Sample solvent mismatch | - Ensure the final sample solvent is as similar as possible to the initial mobile phase composition. |
Proposed Degradation Pathway of this compound
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Chlorohistidine vs. 3-Chlorotyrosine in Biological Chemistry
In the intricate landscape of biological chemistry and drug development, the site-specific modification of amino acids offers a powerful tool for probing protein function and engineering novel therapeutics. Among these modifications, the introduction of a chlorine atom into the side chains of histidine and tyrosine residues creates 2-chlorohistidine and 3-chlorotyrosine, respectively. While structurally similar, these two halogenated amino acids exhibit distinct differences in their chemical reactivity, profoundly influencing their utility in research and pharmaceutical applications. This guide provides a detailed comparison of the reactivity of this compound and 3-chlorotyrosine, supported by experimental data and detailed protocols for their synthesis and analysis.
At a Glance: Key Reactivity Differences
| Feature | This compound | 3-Chlorotyrosine |
| Formation Rate | Slower (hours to days) | Faster (minutes) |
| Reaction with Electrophiles | Generally less reactive due to the electron-withdrawing nature of the imidazole ring and the chlorine atom. | More reactive due to the electron-donating hydroxyl group activating the phenolic ring towards electrophilic substitution. |
| Primary Reaction with HOCl | Reversible formation of a chloramine on the imidazole ring nitrogen. | Irreversible electrophilic substitution on the phenolic ring. |
| Second-Order Rate Constant (with HOCl) | ~0.12 M⁻¹s⁻¹ (for N-Ac-His degradation)[1] | ~27.3 M⁻¹s⁻¹ (for N-Ac-Tyr degradation)[1] |
| Stability | Less stable, can revert to histidine. | Chemically stable product.[2][3] |
Delving Deeper: A Comparative Analysis
The fundamental difference in reactivity between this compound and 3-chlorotyrosine stems from the electronic properties of their respective aromatic side chains. The imidazole ring of histidine is an electron-rich heteroaromatic system, while the phenol group of tyrosine is also highly activated towards electrophilic attack. However, the introduction of a chlorine atom alters this reactivity in distinct ways.
3-Chlorotyrosine: A Stable Marker of Oxidative Stress
The formation of 3-chlorotyrosine is a well-established biomarker for inflammation and exposure to chlorine-containing oxidants like hypochlorous acid (HOCl), which is produced by the enzyme myeloperoxidase in neutrophils.[2][4] The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of tyrosine directs the incoming chlorine to the ortho position (position 3). This reaction is rapid and essentially irreversible under physiological conditions, leading to a stable modified amino acid.[1]
The electron-donating hydroxyl group of the phenol ring in tyrosine strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. Even with the deactivating effect of the newly added chlorine atom, the ring remains relatively reactive towards further electrophilic substitution.
This compound: A More Transient Modification
In contrast, the chlorination of histidine is a more complex and less straightforward process. The imidazole ring of histidine has two nitrogen atoms, both of which can be protonated and can react with electrophiles. The reaction with HOCl primarily leads to the formation of a chloramine on one of the imidazole nitrogens.[5] This process is reversible, and the resulting N-chlorinated histidine can act as a chlorine-transfer agent, regenerating the parent histidine.[1]
Direct chlorination of the imidazole ring at the C2 position to form this compound is a slower process compared to the chlorination of tyrosine.[6] The imidazole ring, while aromatic, is less nucleophilic than the phenol ring of tyrosine, and the presence of two nitrogen atoms complicates the reaction pathways. One study suggests that the transformation timescale for histidine with chlorine is on the order of hours to days, compared to minutes for tyrosine.[5][6] This indicates a significantly lower intrinsic reactivity of the histidine ring towards electrophilic chlorination.
Experimental Protocols
Synthesis of 3-Chloro-L-tyrosine
This protocol is adapted from established methods for the chlorination of tyrosine.
Materials:
-
L-Tyrosine
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-tyrosine (1 equivalent) in a suitable aqueous alkaline solution (e.g., 0.1 M NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of NaOCl solution dropwise with constant stirring. The pH should be maintained in the alkaline range (pH 8-10) during the addition.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully acidify the solution with HCl to pH 3-4 to precipitate the product.
-
Collect the crude 3-chloro-L-tyrosine by filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography using a mobile phase such as DCM/MeOH with a small amount of acetic acid.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Proposed Synthesis of 2-Chloro-L-histidine
Materials:
-
Nα-acetyl-L-histidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hydrochloric acid (for deprotection)
Procedure:
-
Protect the alpha-amino group of L-histidine, for example, by acetylation to form Nα-acetyl-L-histidine, to prevent side reactions.
-
Dissolve Nα-acetyl-L-histidine (1 equivalent) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (NCS, 1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-acetyl-2-chlorohistidine by silica gel column chromatography.
-
Deprotect the N-acetyl group by acid hydrolysis (e.g., refluxing with 6 M HCl) to yield 2-chloro-L-histidine.
-
Isolate and purify the final product, and characterize it by NMR and mass spectrometry.
Comparative Reactivity Assay: Reaction with a Model Electrophile
This experiment aims to directly compare the reactivity of purified this compound and 3-chlorotyrosine towards a common electrophile.
Materials:
-
Purified this compound
-
Purified 3-chlorotyrosine
-
A model electrophile (e.g., 1-fluoro-2,4-dinitrobenzene, FDNB)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Prepare stock solutions of this compound, 3-chlorotyrosine, and FDNB in a suitable solvent (e.g., acetonitrile/water).
-
In separate reaction vials, mix stoichiometric amounts of either this compound or 3-chlorotyrosine with FDNB in phosphate buffer at a controlled temperature (e.g., 25 °C).
-
At various time points, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by acidification or addition of a large excess of a scavenger).
-
Analyze the quenched samples by HPLC to quantify the disappearance of the starting materials (this compound or 3-chlorotyrosine) and the formation of the dinitrophenyl (DNP) adducts.
-
Plot the concentration of the reactants versus time to determine the initial reaction rates and calculate the apparent second-order rate constants for the reaction of each chlorinated amino acid with FDNB.
Visualizing the Chemical Landscape
To better understand the structural basis of the differential reactivity, the following diagrams illustrate the key molecular structures and a conceptual workflow for their comparative analysis.
Caption: Structural and reactivity comparison of this compound and 3-Chlorotyrosine.
Caption: Experimental workflow for comparing the reactivity of this compound and 3-Chlorotyrosine.
Conclusion
The reactivity of this compound and 3-chlorotyrosine is markedly different, a fact that has significant implications for their respective applications. 3-Chlorotyrosine, being a stable product of a rapid reaction, serves as a reliable biomarker for oxidative stress. In contrast, this compound is formed more slowly and can exist in a reversible equilibrium with its N-chlorinated precursor, making it a more transient and less straightforward modification to study. For researchers and drug developers, understanding these fundamental differences in reactivity is paramount for the rational design of experiments and the development of novel therapeutic strategies that leverage the unique chemical properties of these halogenated amino acids.
References
- 1. prepchem.com [prepchem.com]
- 2. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SID 135031072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Differentiating 2-Chlorohistidine from other Histidine Modifications by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is critical for understanding protein function and developing targeted therapeutics. Among the myriad of modifications, differentiating isobaric or near-isobaric species on histidine residues presents a significant analytical challenge. This guide provides a detailed comparison of mass spectrometry (MS) based techniques for the unambiguous differentiation of 2-chlorohistidine from other common histidine modifications, including 3-methylhistidine and phosphohistidine.
This document outlines the key mass spectrometric differentiators, including mass shifts, isotopic patterns, and characteristic fragmentation, supported by experimental data and protocols.
Key Differentiators in Mass Spectrometry
The accurate identification of histidine modifications relies on a multi-faceted approach utilizing high-resolution mass spectrometry to discern subtle but critical differences in their mass-to-charge ratios, isotopic distributions, and fragmentation behaviors.
Isotopic Pattern: The Definitive Signature of Chlorination
The most unambiguous feature distinguishing this compound from other histidine modifications is its unique isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any peptide containing a single chlorine atom, where the M+2 peak is approximately one-third the intensity of the monoisotopic peak.[1] This pattern is a definitive indicator of chlorination and is absent in other common histidine modifications like methylation or phosphorylation.
Mass Shifts: A Primary, but Not Sole, Indicator
Each modification imparts a specific mass shift to the peptide. While this is a primary method of detection, it can sometimes be ambiguous without further evidence, especially with low-resolution instrumentation or the presence of multiple modifications.
| Modification | Monoisotopic Mass Shift (Da) | Notes |
| This compound | +33.9614 | Due to the substitution of a hydrogen atom with a chlorine atom. |
| 3-Methylhistidine | +14.0157 | Addition of a methyl group. |
| Phosphohistidine | +79.9663 | Addition of a phosphate group. |
Table 1: Monoisotopic mass shifts of common histidine modifications.
Comparative Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the modified peptides. The resulting fragmentation patterns offer another layer of evidence for confident identification.
This compound Fragmentation
The fragmentation pattern of a peptide containing this compound is expected to be very similar to its unmodified counterpart. The key difference is that the b- and y-ions containing the this compound residue will exhibit the corresponding mass shift of +33.9614 Da. Crucially, these fragment ions will also display the characteristic 3:1 isotopic pattern for chlorine. The presence of this isotopic pattern on a series of fragment ions provides high confidence in localizing the modification to the histidine residue. While neutral losses of HCl have been observed in the fragmentation of some chlorinated small molecules, this is not a consistently reported feature for chlorinated peptides in typical collision-induced dissociation (CID) experiments.
3-Methylhistidine Fragmentation
Peptides containing 3-methylhistidine also show fragmentation patterns similar to the unmodified peptide, with a +14.0157 Da mass shift on fragment ions containing the modification. A key distinguishing feature in the MS/MS spectra of 1- and 3-methylhistidine is the difference in their product ions. For instance, in one study, 1-methylhistidine produced a characteristic fragment ion at m/z 126.1, while 3-methylhistidine yielded a prominent fragment at m/z 124.1.[2] These distinct fragmentation pathways allow for the differentiation of these methylated isomers.
Phosphohistidine Fragmentation
Phosphohistidine-containing peptides exhibit characteristic fragmentation patterns dominated by neutral losses of the phosphate group. Upon collision-induced dissociation (CID), pHis peptides typically show prominent neutral losses of phosphoric acid (H₃PO₄, -98 Da) and metaphosphoric acid (HPO₃, -80 Da).[3][4] A neutral loss of 116 Da has also been reported.[3] The observation of these specific neutral losses is a strong indicator of a phosphohistidine modification. Furthermore, a diagnostic immonium ion for phosphohistidine has been identified at m/z 190.0367, which can aid in its identification.[5]
Experimental Protocols
The following protocols provide a general framework for the analysis of modified peptides. Optimization will be required based on the specific instrumentation and sample complexity.
Sample Preparation for Mass Spectrometry
-
Protein Digestion: Proteins are denatured, reduced, and alkylated, followed by digestion with a protease such as trypsin. For the analysis of potentially labile modifications like chlorination, it is crucial to avoid harsh conditions. Some studies suggest that the reduction and alkylation steps can lead to the loss of chlorinated residues and recommend omitting these steps for improved detection.[3]
-
Peptide Desalting: The resulting peptide mixture is desalted using C18 StageTips or a similar solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Peptides are separated using a nano-flow liquid chromatography system with a C18 reversed-phase column. A typical gradient would be a linear increase of acetonitrile in water (both containing 0.1% formic acid) over 60-120 minutes.
-
Mass Spectrometry Analysis: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Full MS Scan: Acquire high-resolution full MS scans to accurately determine the precursor ion mass and observe the characteristic isotopic pattern of chlorinated peptides.
-
Data-Dependent MS/MS: Select the most abundant precursor ions for fragmentation using a collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) method. For phosphohistidine analysis, triggering ETD fragmentation upon detection of neutral losses of 80 or 98 Da can be beneficial.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for differentiating these histidine modifications.
Conclusion
The differentiation of this compound from other histidine modifications by mass spectrometry is readily achievable through careful analysis of isotopic patterns, mass shifts, and fragmentation data. The characteristic 3:1 isotopic pattern of chlorine provides a definitive signature for this compound. This, combined with the specific mass shift and the retention of this signature on fragment ions, allows for its confident identification and localization. In contrast, 3-methylhistidine and phosphohistidine are identified by their respective mass shifts and unique fragmentation behaviors, such as characteristic product ions for methylhistidine isomers and specific neutral losses for phosphohistidine. By employing the systematic approach outlined in this guide, researchers can achieve high-confidence characterization of these critical histidine modifications.
References
The Evolving Landscape of Inflammatory Biomarkers: A Comparative Guide to Chlorinated Species and Established Markers
Absence of Evidence for 2-Chlorohistidine as a Validated Biomarker
Despite a comprehensive search of available scientific literature, no significant evidence was found to validate this compound as a reliable and established biomarker for any specific disease. Studies on the chlorination of histidine indicate that it is less reactive than other amino acids like tyrosine, and while chlorinated histidine intermediates have been observed, they do not appear to be utilized as clinical or research biomarkers.[1][2] Therefore, this guide will focus on a well-documented chlorinated biomarker, 3-Chlorotyrosine, and compare its performance with established inflammatory markers.
Introduction to Myeloperoxidase-Derived Biomarkers
Inflammation is a complex biological response implicated in a wide range of diseases. The enzyme myeloperoxidase (MPO), primarily found in neutrophils, plays a crucial role in the innate immune response by producing hypochlorous acid (HOCl).[1][3] While essential for pathogen defense, excessive MPO activity can lead to oxidative damage to host tissues through the chlorination of biomolecules, including amino acids.[3][4] This process generates stable chlorinated species that can serve as specific biomarkers of MPO-driven inflammation.
One of the most extensively studied of these is 3-Chlorotyrosine, a specific product of MPO-catalyzed damage.[5] Its presence and concentration in biological samples can provide a more precise indication of neutrophil-driven inflammatory processes compared to general inflammatory markers.[5][6]
This guide provides a comparative analysis of 3-Chlorotyrosine against established inflammatory biomarkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective utilities, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarkers
The following tables summarize the key performance characteristics of 3-Chlorotyrosine and other established inflammatory biomarkers.
| Biomarker | Type | Primary Disease Association | Sample Type | Detection Method | Key Advantages | Key Limitations |
| 3-Chlorotyrosine | Chlorinated Amino Acid | Inflammatory Diseases, Cardiovascular Disease, Respiratory Diseases | Plasma, Serum, Tissue, Hair | GC-MS, HPLC-MS/MS | High specificity for MPO-catalyzed inflammation.[5] Stable and can be detected at very low levels.[5] | Requires specialized equipment (mass spectrometry).[5][7] Baseline levels can be detected in healthy individuals and those with chronic inflammatory conditions, requiring careful interpretation.[7][8] |
| C-Reactive Protein (CRP) | Acute Phase Protein | General Inflammation, Infection, Cardiovascular Disease | Serum, Plasma | Immunoassay (ELISA, Turbidimetry) | Widely available, cost-effective, and standardized.[9][10] Well-established prognostic marker for cardiovascular events.[11] | Lacks specificity for the source of inflammation.[12] Can be influenced by various factors like age, BMI, and medications.[10] |
| Interleukin-6 (IL-6) | Cytokine | Autoimmune Diseases, Sepsis, Cancer, Inflammatory Diseases | Serum, Plasma | Immunoassay (ELISA) | Upstream inflammatory mediator, providing early indication of inflammation. | Short half-life and pleiotropic effects can complicate interpretation. |
| Serum Amyloid A (SAA) | Acute Phase Protein | Acute and Chronic Inflammation, Infection | Serum, Plasma | Immunoassay (ELISA) | More sensitive and rapid response than CRP in acute inflammation. | Can be influenced by lipid metabolism. |
Performance Metrics of 3-Chlorotyrosine Detection
The following table presents quantitative data on the analytical performance of methods used to detect 3-Chlorotyrosine.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.396 - 0.443 ng/mL[7][8] | Attomole levels[5] |
| Lower Limit of Quantitation (LLOQ) | 2.50 ng/mL[3] | Not specified |
| Calibration Range | 2.50 - 1000 ng/mL[7][8] | Not specified |
| Inter- and Intra-day Precision (CV%) | ≤ 10% and ≤ 7.0%, respectively[7][8] | < 3%[5] |
| Accuracy | ≥ 93%[7][8] | Not specified |
Experimental Protocols
Quantification of 3-Chlorotyrosine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific detection of 3-Chlorotyrosine in biological samples.
a. Sample Preparation:
-
Biological samples (e.g., plasma, serum, tissue homogenates) are subjected to protein digestion using an enzyme such as pronase.
-
The digested sample is then purified using solid-phase extraction (SPE) to isolate the amino acid fraction.
b. Chromatographic Separation:
-
The purified sample is injected into a reversed-phase HPLC system.
-
A gradient elution is performed using a mobile phase typically consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
The analytes are separated on a C18 or similar analytical column.
c. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for 3-Chlorotyrosine and an internal standard (e.g., ¹³C-labeled 3-Chlorotyrosine) are monitored for quantification.
Quantification of 3-Chlorotyrosine by Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive method is capable of detecting attomole levels of 3-Chlorotyrosine.
a. Sample Preparation:
-
Proteins are extracted from the biological sample and subjected to acid hydrolysis to release individual amino acids.
-
The amino acids are then derivatized to increase their volatility for GC analysis.
b. Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
A temperature gradient is applied to separate the different amino acid derivatives.
c. Mass Spectrometric Detection:
-
The separated compounds are introduced into a mass spectrometer.
-
Quantification is achieved using stable isotope dilution mass spectrometry, comparing the signal of the native 3-Chlorotyrosine derivative to that of a heavy isotope-labeled internal standard.[5]
Visualizing the Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-reactive protein reduces immune response in inflammatory disease | Health [hindustantimes.com]
- 10. Frontiers | C-reactive protein: structure, function, regulation, and role in clinical diseases [frontiersin.org]
- 11. The Clinical Significance and Potential Role of C-Reactive Protein in Chronic Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2440978C - Myeloperoxidase, a risk indicator for cardiovascular disease - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 2-Chlorohistidine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Chlorohistidine, a halogenated derivative of the amino acid histidine. The formation of this compound can occur in therapeutic proteins, such as monoclonal antibodies, when exposed to oxidative stress in the presence of chloride ions, potentially impacting product stability and efficacy. Accurate and sensitive quantification of this modification is therefore critical for process development, formulation studies, and quality control in the biopharmaceutical industry.
This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-UV offers a more accessible and cost-effective solution, UPLC-MS/MS provides superior sensitivity and specificity, which is often required for trace-level quantification in complex biological matrices.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of a representative HPLC-UV method and a highly sensitive UPLC-MS/MS method.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.5 ng/mL |
| Linearity (r²) | >0.995 | >0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 10% | < 5% |
| Sample Throughput | Moderate | High |
| Specificity | Moderate (potential for co-eluting interferences) | High (mass-based detection) |
| Instrumentation Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for both a representative HPLC-UV and a UPLC-MS/MS method are provided below. These protocols serve as a starting point and may require optimization for specific sample types and laboratory conditions.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release the amino acids.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 0-10% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
c. Quantification:
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of a this compound reference standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the trace-level quantification of this compound in complex biological matrices such as plasma or cell culture media.
a. Sample Preparation:
-
Perform protein precipitation by adding a 3-fold excess of cold acetonitrile to the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
b. UPLC Conditions:
-
Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 2-50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion m/z -> Product ion m/z (specific to this compound)
-
Qualifier: Precursor ion m/z -> Product ion m/z (a secondary, specific fragment)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
d. Quantification:
Quantification is performed using an internal standard (e.g., a stable isotope-labeled this compound) and a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the UPLC-MS/MS method.
Navigating the Quantitative Landscape: A Guide to Isotopic Labeling for 2-Chlorohistidine Analysis
The accurate quantification of modified amino acids is paramount for understanding their physiological roles and their implications in disease. 2-Chlorohistidine, a halogenated derivative of histidine, presents a unique analytical challenge. This guide provides a comparative overview of isotopic labeling strategies for the relative quantification of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate method. We will delve into the principles of metabolic and chemical labeling techniques, present comparative data, and provide foundational experimental protocols.
The Foundation of Relative Quantification: Isotopic Labeling
Isotopic labeling is a powerful technique in mass spectrometry-based quantification. It involves the incorporation of stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a molecule, creating an isotopically "heavy" version that is chemically identical to the naturally abundant "light" version but distinguishable by its mass.
In a typical relative quantification experiment, one sample is labeled with a heavy isotope while the control sample remains light. The samples are then mixed, processed, and analyzed by mass spectrometry. Since the heavy and light versions of this compound will have nearly identical chromatographic and ionization properties, any sources of experimental variation will affect them equally.[1] The relative abundance of the analyte in the two samples can be accurately determined by comparing the signal intensities of the isotopic pair.
Caption: General workflow for relative quantification using isotopic labeling.
A Comparative Analysis of Labeling Strategies
The choice of isotopic labeling strategy depends on the sample type, the desired level of multiplexing, and cost considerations. Below is a comparison of common methods and their applicability to the quantification of this compound.
| Strategy | Principle | Applicability to this compound | Pros | Cons |
| Metabolic Labeling (e.g., SILAC) | Incorporation of stable isotope-labeled amino acids during cell growth. | Potentially applicable in cell culture systems if a labeled precursor to this compound can be supplied and utilized by the cells. | High accuracy and precision as labeling is introduced early. | Limited to samples that can be metabolically labeled (cell culture). |
| Chemical Labeling (e.g., Dimethylation) | Chemical modification of primary amines (α-amino and ε-amino groups) with light or heavy formaldehyde. | Highly applicable as this compound contains a primary α-amino group. | Cost-effective, efficient, and applicable to a wide range of sample types. | Limited multiplexing capabilities (typically 2-plex or 3-plex). |
| Isobaric Tagging (e.g., iTRAQ, TMT) | Chemical labeling of primary amines with tags that are isobaric in the parent ion scan but produce unique reporter ions upon fragmentation. | Applicable, targeting the primary α-amino group of this compound. | High multiplexing capabilities (up to 18-plex with TMTpro). | Higher cost, potential for reporter ion interference. |
In-Depth Look at Chemical Labeling of this compound
Chemical labeling strategies are the most direct and broadly applicable methods for the relative quantification of this compound from various biological samples. These methods target the primary amine group present in the amino acid.
Caption: Chemical labeling of this compound for mass spectrometry.
Experimental Protocol: Dimethyl Labeling of this compound
This protocol provides a general procedure for the dimethyl labeling of a sample containing this compound for relative quantification.
Materials:
-
Sample containing this compound
-
"Light" formaldehyde (CH₂O) solution
-
"Heavy" formaldehyde-¹³C, d₂ ((¹³CD₂)O) solution
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Ammonia or Tris solution for quenching
-
Formic acid
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation: Extract and purify amino acids from your biological samples. Ensure the final buffer is compatible with the labeling reaction (e.g., avoid primary amine-containing buffers like Tris).
-
Labeling Reaction:
-
To the control sample, add the "light" formaldehyde solution.
-
To the experimental sample, add the "heavy" formaldehyde solution.
-
To both samples, add sodium cyanoborohydride solution.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching: Stop the reaction by adding an ammonia or Tris solution to consume any excess formaldehyde.
-
Sample Combination and Cleanup:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Acidify the mixed sample with formic acid.
-
Desalt and concentrate the labeled this compound using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis: Analyze the purified, labeled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification is achieved by comparing the peak areas of the light and heavy isotopologues of this compound.
Conclusion
The relative quantification of this compound can be effectively achieved using various isotopic labeling strategies. While metabolic labeling offers high precision, its application is limited to cell culture systems. Chemical labeling methods, such as dimethylation and isobaric tagging, provide broader applicability to diverse sample types. The choice of a specific strategy will depend on the experimental goals, required throughput, and available instrumentation. For most applications, dimethyl labeling offers a robust, cost-effective, and reliable method for the relative quantification of this compound. It is crucial to optimize the labeling and analysis conditions for each specific experimental setup to ensure accurate and reproducible results.
References
Navigating the Impact of 2-Chlorohistidine Modification: A Comparative Guide for In Vitro and In Vivo Protein Function Analysis
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modifications is paramount. Among these, the chlorination of histidine residues to form 2-chlorohistidine presents a unique challenge due to its potential to alter protein structure, stability, and biological activity. This guide provides a comparative framework for evaluating the effects of this compound modification on protein function in both controlled in vitro settings and complex in vivo environments. While direct comparative studies are currently limited in published literature, this document outlines the necessary experimental workflows, data presentation strategies, and key considerations for pioneering research in this area.
The modification of histidine to this compound can occur under conditions of oxidative stress, particularly in the presence of hypochlorous acid (HOCl), which is produced by myeloperoxidase in neutrophils during inflammation. Previous research has suggested that histidine is one of several amino acids susceptible to chlorination, which can lead to alterations in protein structure and function.[1][2][3][4][5] However, the precise impact of this specific modification, and how its effects might differ between a test tube and a living organism, remains a critical knowledge gap.
Hypothetical Comparative Data on Protein Function
To illustrate the potential differences in the impact of this compound modification, the following tables present hypothetical data for a model enzyme, "Enzyme X," where a critical histidine residue in the active site is modified to this compound.
Table 1: Comparison of In Vitro Enzymatic Activity
| Enzyme Variant | Specific Activity (U/mg) | Michaelis Constant (Km, µM) | Catalytic Efficiency (kcat/Km, M-1s-1) |
| Wild-Type Enzyme X | 100 ± 5 | 50 ± 3 | 2.0 x 105 |
| 2-Cl-His Enzyme X | 25 ± 2 | 150 ± 10 | 1.7 x 104 |
Table 2: Comparison of In Vivo Protein Stability and Function
| Protein Variant | Cellular Half-life (hours) | Interaction with Partner Protein Y (Affinity, KD, nM) | Cellular Localization |
| Wild-Type Enzyme X | 24 ± 2 | 100 ± 8 | Cytoplasm |
| 2-Cl-His Enzyme X | 8 ± 1 | 500 ± 30 | Cytoplasm, with increased proteasomal colocalization |
These hypothetical tables suggest that in vitro, the this compound modification leads to a significant decrease in enzymatic efficiency. In vivo, this modification could also lead to decreased protein stability and altered protein-protein interactions.
Experimental Workflows and Methodologies
To generate the type of comparative data presented above, a systematic experimental approach is required. The following sections detail the proposed methodologies.
Synthesis and Site-Specific Incorporation of this compound
A crucial first step is the synthesis of a protected this compound amino acid suitable for solid-phase peptide synthesis.
Experimental Protocol: Synthesis of Fmoc-His(2-Cl)-OH
-
Starting Material: Commercially available Nα-Fmoc-L-histidine.
-
Chlorination: Dissolve Fmoc-His-OH in an appropriate solvent (e.g., a mixture of acetic acid and water).
-
Add a controlled molar equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at a controlled temperature (e.g., 0-5°C) to favor monochlorination at the C2 position of the imidazole ring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the desired product and minimize side reactions.
-
Purification: Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel to isolate Fmoc-His(2-Cl)-OH.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Once synthesized, the modified amino acid can be incorporated into a target protein using solid-phase peptide synthesis for smaller proteins or through more advanced genetic code expansion techniques for larger proteins.
In Vitro Functional Analysis Workflow
The following diagram illustrates the workflow for assessing the impact of this compound modification on protein function in vitro.
Experimental Protocol: In Vitro Enzyme Kinetics Assay
-
Protein Preparation: Prepare solutions of both the wild-type and 2-Cl-His modified enzyme of known concentrations.
-
Assay Buffer: Prepare an appropriate assay buffer with optimal pH and ionic strength for the enzyme's activity.
-
Substrate Solutions: Prepare a series of substrate concentrations bracketing the expected Km value.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the substrate solution in a temperature-controlled cuvette.
-
Data Acquisition: Monitor the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
In Vivo Functional Analysis Workflow
Studying the effects of this compound in vivo requires introducing the modified protein into a cellular context.
Experimental Protocol: In Vivo Protein Stability Assay (Pulse-Chase)
-
Cell Culture and Transfection: Culture mammalian cells and transfect them with plasmids encoding either the wild-type or the 2-Cl-His containing protein (using genetic code expansion).
-
Metabolic Labeling (Pulse): Incubate the cells in a medium containing a radiolabeled amino acid (e.g., 35S-methionine/cysteine) for a short period to label newly synthesized proteins.
-
Chase: Replace the labeling medium with a medium containing an excess of unlabeled amino acids.
-
Time Points: At various time points after the chase, lyse the cells.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Analysis: Separate the immunoprecipitated proteins by SDS-PAGE and quantify the amount of radiolabeled protein at each time point using autoradiography or phosphorimaging.
-
Half-life Calculation: Plot the amount of remaining labeled protein versus time and calculate the protein half-life.
Signaling Pathway Considerations
The modification of a key protein in a signaling pathway can have cascading effects. For instance, if "Enzyme X" is a kinase, its reduced activity due to this compound modification could lead to decreased phosphorylation of its downstream targets, thereby attenuating the entire signaling cascade.
Conclusion and Future Directions
The study of this compound modification on protein function is a nascent field with significant potential for advancing our understanding of protein regulation in health and disease. While direct comparative data between in vitro and in vivo systems is currently scarce, the experimental frameworks outlined in this guide provide a roadmap for researchers to systematically investigate these differences. Such studies will be instrumental in elucidating the true biological consequences of this and other oxidative modifications, ultimately aiding in the development of novel therapeutic strategies for diseases associated with inflammation and oxidative stress. The generation of robust comparative data will be essential to bridge the gap between simplified biochemical assays and the complex, dynamic environment of a living cell.
References
Structural and Functional Mimicry: A Comparative Analysis of 2-Chlorohistidine and Phosphohistidine in Proteins
A comprehensive comparison between 2-Chlorohistidine and phosphohistidine as a post-translational modification is currently limited by the scarcity of direct experimental data on this compound-modified proteins. While phosphohistidine is a well-studied, albeit labile, modification crucial for cellular signaling, this compound has been explored to a much lesser extent as a stable mimetic. This guide provides a detailed overview of the known structural and functional impacts of phosphohistidine, alongside a theoretical comparison with what could be expected from a this compound substitution, highlighting the current gaps in research.
Introduction to Histidine Modifications
Histidine's unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a hydrogen bond donor and acceptor, and to be a target for post-translational modifications (PTMs). Phosphorylation of histidine (phosphohistidine) is a key event in many signal transduction pathways, particularly in prokaryotic two-component systems and increasingly recognized in eukaryotes. However, the inherent instability of the phosphoramidate (P-N) bond in phosphohistidine under acidic conditions presents significant challenges for its study. This has led to the exploration of stable analogues, such as this compound, to facilitate structural and functional investigations.
Phosphohistidine: A Transient but Critical Signal
Histidine can be phosphorylated on either the Nτ (1-phosphohistidine) or Nπ (3-phosphohistidine) nitrogen of its imidazole ring. This modification introduces a bulky, negatively charged phosphate group, leading to significant conformational and electrostatic changes in the protein. These changes can modulate protein-protein interactions, enzymatic activity, and subcellular localization.
Structural Impact of Phosphorylation
The addition of a phosphate group can induce localized or widespread conformational changes. For instance, in some signaling proteins, phosphorylation of a histidine residue within a flexible loop can lead to the ordering of that loop, creating a binding site for downstream effectors. The negative charge of the phosphate group can also alter the electrostatic surface of the protein, repelling negatively charged interaction partners or attracting positively charged ones.
Functional Consequences of Phosphorylation
The functional outcomes of histidine phosphorylation are diverse. In bacterial histidine kinases, autophosphorylation of a conserved histidine residue is the initial step in a phosphorelay cascade that ultimately controls gene expression in response to environmental stimuli. In metabolic enzymes, phosphohistidine can act as a transient intermediate in phosphoryl transfer reactions.
This compound: A Potential Stable Mimic
The substitution of a hydrogen atom with a chlorine atom at the 2-position of the histidine imidazole ring (this compound) has been proposed as a potential non-hydrolyzable mimic of phosphohistidine. The rationale is that the electron-withdrawing nature of the chlorine atom can partially mimic the electronic effects of the phosphate group.
Expected Structural Impact of this compound
The substitution of a hydrogen with a chlorine atom is a relatively conservative structural change in terms of size. However, the electronic properties of the imidazole ring would be significantly altered. The chlorine atom would be expected to lower the pKa of the imidazole ring, making it more acidic. This could influence the hydrogen bonding network in the vicinity of the modified residue. While it lacks the bulk and the formal negative charge of a phosphate group, the polar C-Cl bond could potentially engage in dipole-dipole or other non-covalent interactions that might partially mimic the phosphorylated state.
Expected Functional Consequences of this compound
Functionally, the impact of a this compound substitution is largely speculative without direct experimental evidence. It is unlikely to fully replicate the functional effects of phosphorylation, which often depend on the specific electrostatic and steric properties of the phosphate group. For example, in cases where the phosphate group serves as a direct binding ligand for a partner protein, a chlorine atom would not be an effective substitute. However, in scenarios where phosphorylation induces a conformational change primarily through electronic effects on the histidine ring, this compound might be a more effective mimic.
Data Presentation: A Comparative Overview
Due to the lack of quantitative experimental data for this compound-modified proteins in the public domain, a direct, data-driven comparison with phosphohistidine is not currently feasible. The following table summarizes the known properties of phosphohistidine and the theoretical expectations for this compound.
| Property | Phosphohistidine | This compound (Theoretical) |
| Modification | Addition of a phosphate group (-PO3²⁻) | Substitution of a hydrogen with a chlorine atom (-Cl) |
| Size | Bulky | Relatively small increase in size |
| Charge | -2 (at physiological pH) | Neutral |
| Electronic Effect | Strong electron-withdrawing | Moderate electron-withdrawing |
| Stability | Labile, especially at low pH | Stable |
| Structural Impact | Can induce significant conformational changes; alters electrostatic surface | Likely to cause minor local structural perturbations; alters electronic properties of the imidazole ring |
| Functional Mimicry | - | May partially mimic electronic effects of phosphorylation, but not steric or charge-based interactions |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of proteins containing this compound are not well-established in the literature. However, the general methodologies for peptide synthesis and protein characterization would be applicable.
Synthesis of Modified Peptides
The incorporation of this compound into peptides would likely be achieved through solid-phase peptide synthesis (SPPS). This would require the synthesis of an Fmoc-protected 2-chloro-L-histidine building block. While protocols for the synthesis of various histidine derivatives exist, a standardized and widely available protocol for Fmoc-2-chloro-L-histidine is not readily found.
The synthesis of phosphohistidine-containing peptides is also challenging due to the lability of the phosphate group. It often involves the use of stable phosphohistidine analogues or specialized phosphorylation and deprotection strategies during SPPS.
Biophysical and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR would be a key technique to probe the structural consequences of this compound incorporation. 1H, 13C, and 15N chemical shift perturbations upon modification would reveal changes in the local electronic environment and protein conformation.
X-ray Crystallography: High-resolution crystal structures of proteins containing this compound would provide definitive insights into the precise structural changes at the atomic level, including alterations in bond lengths, bond angles, and local hydrogen bonding networks.
Mass Spectrometry: Mass spectrometry is essential for verifying the incorporation of the modification and can also be used to study protein stability and dynamics through techniques like hydrogen-deuterium exchange.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical histidine kinase signaling pathway and a general experimental workflow for comparing modified proteins.
Caption: A simplified diagram of a two-component histidine kinase signaling pathway.
Caption: A general experimental workflow for comparing wild-type, phosphorylated, and this compound-modified proteins.
Conclusion and Future Directions
The comparison of this compound to phosphohistidine highlights a significant knowledge gap in the field of protein engineering and signal transduction. While phosphohistidine's role is increasingly appreciated, the lack of stable and faithful mimics hampers deeper mechanistic studies. This compound presents an intriguing possibility as a stable analogue, but its utility remains largely unproven due to a lack of direct experimental evidence.
Future research should focus on:
-
Developing robust and accessible synthetic routes for Fmoc-2-chloro-L-histidine to enable its routine incorporation into peptides and proteins.
-
Conducting systematic biophysical and structural studies on a range of proteins to directly compare the impact of this compound and phosphohistidine modifications.
-
Performing functional assays to assess the extent to which this compound can mimic the biological activity of phosphohistidine in different contexts.
Such studies will be crucial in determining whether this compound can serve as a valuable tool for dissecting the complex roles of histidine phosphorylation in cellular processes and for the development of novel therapeutic agents targeting these pathways.
A Head-to-Head Comparison of 2-Chlorohistidine and Other Halogenated Amino Acids for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptides and proteins is a powerful tool for modulating biological activity and enhancing therapeutic potential. Halogenation of amino acid side chains, in particular, offers a nuanced method for fine-tuning physicochemical properties.[1] This guide provides an objective, data-driven comparison between 2-Chlorohistidine and other halogenated amino acids, focusing on their performance and applications supported by experimental evidence.
The introduction of halogen atoms can significantly alter a molecule's lipophilicity, electrostatic character, and ability to form halogen bonds, thereby influencing protein stability, enzyme inhibition, and receptor-ligand interactions.[2][3] While fluorination is often used to enhance proteolytic stability, heavier halogens like chlorine, bromine, and iodine introduce different steric and electronic effects, providing a diverse toolkit for rational drug design.[1][3] This comparison will center on halogenated histidine, a key amino acid in many biological processes, to illustrate these principles.
Properties of this compound
This compound is a derivative of the amino acid histidine where a chlorine atom is substituted at the second position of the imidazole ring. Its formation has been studied in the context of disinfection byproducts, where chlorine reacts with peptide-bound histidine.[4][5] Studies have shown that while a chlorinated histidine intermediate can form, it is relatively transient, with a transformation timescale of hours to days.[6] Previous research suggested that this compound could be a significant transformation product, but more recent studies indicate it forms at lower yields (maximum ~5%) compared to other byproducts under certain conditions.[4][6]
Comparative Analysis: Halogenated Histidine Analogs in Antimalarial Research
A key study provides a direct head-to-head comparison of the in vitro effects of four halogenated histidine analogs on the growth of Plasmodium falciparum, the parasite responsible for malaria.[7] This research offers valuable quantitative data on how different halogens at the same position impact biological activity.
The study found that 2-Fluoro-L-histidine (2-F-HIS) and 2-Iodo-L-histidine (2-I-HIS) inhibited parasite growth, whereas 2-Chloro-L-histidine and 2-Bromo-L-histidine surprisingly did not show inhibitory effects under the tested conditions.[7] This highlights a non-linear structure-activity relationship, where the biological effect is not simply correlated with the size or electronegativity of the halogen atom.
Quantitative Performance Data
The following table summarizes the inhibitory concentrations of halogenated histidine analogs against P. falciparum growth, as determined by the inhibition of parasite development into mature trophozoites.
| Compound | Halogen | 50% Inhibitory Concentration (IC50) | Reference |
| 2-Fluoro-L-histidine (2-F-HIS) | Fluorine | 25 µM | [7] |
| 2-Chloro-L-histidine | Chlorine | No inhibition observed | [7] |
| 2-Bromo-L-histidine | Bromine | No inhibition observed | [7] |
| 2-Iodo-L-histidine (2-I-HIS) | Iodine | 100 µM | [7] |
Electron microscopy revealed that the active compounds, 2-F-HIS and 2-I-HIS, likely have different mechanisms of action. 2-F-HIS treatment led to a decrease in the number of knobs on the erythrocyte surface and an accumulation of electron-dense material within the parasite. In contrast, 2-I-HIS affected the parasite's overall morphology without these specific effects.[7]
Key Applications and Considerations
The choice of halogenated amino acid depends heavily on the desired outcome.
-
Fluorine: Often used to increase metabolic stability and alter conformational preferences.[2] The small size of fluorine minimizes steric hindrance while its high electronegativity can significantly impact local electronic environments.
-
Chlorine & Bromine: These halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[8] Their intermediate size and electronegativity offer a balance of steric and electronic effects. The lack of activity for this compound and 2-bromohistidine in the P. falciparum study suggests a high degree of specificity in biological systems.[7]
-
Iodine: The largest and least electronegative of the common halogens, iodine is a strong halogen bond donor and can introduce significant steric bulk, which can be used to probe binding pockets or enhance affinity.[3]
Experimental Protocols
In Vitro Growth Inhibition of Plasmodium falciparum
This protocol is a summary of the methodology used to assess the antimalarial activity of halogenated histidine analogs.[7]
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer. Cultures are maintained in a gas mixture of 90% N₂, 5% O₂, and 5% CO₂.
-
Synchronization: Parasite cultures are synchronized at the ring stage by treatment with sorbitol.
-
Drug Application: Synchronized cultures are exposed to various concentrations of the halogenated histidine analogs. Control cultures receive no drug.
-
Monitoring Growth: Parasite growth and development are monitored by light microscopy of Giemsa-stained thin blood smears at timed intervals (e.g., 24 and 48 hours).
-
Data Analysis: The percentage of parasites developing to the mature trophozoite stage is calculated for each drug concentration relative to the control. The IC50 value is determined as the concentration of the drug that causes a 50% reduction in parasite development.
General Synthesis of Halogenated Amino Acids
Synthetic strategies for halogenated amino acids are diverse.[1] One common approach involves the alkylation of α-halo acids, where ammonia acts as a nucleophile to displace the halogen.[9] For aromatic amino acids like histidine, direct electrophilic halogenation of the ring is a common strategy, though it can sometimes require protecting groups to achieve regioselectivity.
Visualizing Workflows and Concepts
The following diagrams illustrate key workflows and logical relationships in the study and application of halogenated amino acids.
Caption: Workflow for evaluating novel halogenated amino acids.
Caption: Logic flow of halogen-driven structure-activity relationships.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natural-and-synthetic-halogenated-amino-acids-structural-and-bioactive-features-in-antimicrobial-peptides-and-peptidomimetics - Ask this paper | Bohrium [bohrium.com]
- 3. nagase.com [nagase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo studies of the effects of halogenated histidine analogs on Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aklectures.com [aklectures.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chlorohistidine
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for 2-Chlorohistidine could not be located in the public domain. The following guidance is based on general best practices for handling research chemicals with unknown hazard profiles. It is imperative to obtain the official SDS from your chemical supplier before any handling, storage, or disposal of this compound to ensure personnel safety and regulatory compliance.
This guide provides a foundational framework for researchers, scientists, and drug development professionals to establish safe operational and disposal procedures when working with novel or uncharacterized compounds like this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of personal protective equipment.[1] In the absence of specific toxicological data for this compound, a cautious approach is warranted. The minimum recommended PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3] | Protects against potential chemical splashes, vapors, and airborne particles.[1][2] Safety glasses alone do not offer adequate protection from chemical splashes.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or gown. | Provides a barrier against spills and splashes.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Prevents direct skin contact with the chemical. It is advisable to consult a glove compatibility chart for specific chemicals once the SDS is obtained.[3] For incidental exposure, disposable nitrile gloves are a common minimum requirement.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors or dust. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator is needed.[2] |
Operational Plan: Handling and Experimental Procedures
All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols, such as weighing and preparing solutions, within a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Experimental Use: Keep containers of this compound sealed when not in use.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves and wash hands with soap and water.
Disposal Plan
Treat all waste containing this compound as hazardous waste unless confirmed otherwise by a formal hazard assessment based on the SDS.[5][6]
Waste Management Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5][6]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[6][7] The container must be in good condition, without leaks or cracks.[6]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added.[5][8] The label should include the full chemical name, concentration, and associated hazards.[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[5][7] Do not dispose of chemical waste down the drain or in regular trash.[5][6]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6] After rinsing, the container can be managed for disposal as regular trash, with labels defaced.[5]
Workflow for Handling this compound
Caption: General workflow for safely handling research chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 4. app1-c89-pub.pressidium.com - Chemistry Safety Equipment [app1-c89-pub.pressidium.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
